molecular formula C16H17NO3 B1324903 N-[2-(3-phenoxyphenoxy)ethyl]acetamide CAS No. 933900-24-4

N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Cat. No.: B1324903
CAS No.: 933900-24-4
M. Wt: 271.31 g/mol
InChI Key: SYLHXDKIUCLPKM-UHFFFAOYSA-N
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Description

N-[2-(3-Phenoxyphenoxy)ethyl]acetamide (CAS Number: 933900-24-4) is a chemical compound with the molecular formula C 16 H 17 NO 3 and a molecular weight of 271.31 g/mol . It belongs to the class of phenoxy acetamide derivatives, which are recognized in medicinal chemistry as a promising scaffold for the development of new pharmaceutical compounds . Recent scientific investigations into structurally related benzylphenoxyacetamide (BPA) molecules have highlighted the significant potential of this chemical class in oncology research, particularly in the development of anti-glioblastoma agents . These studies suggest that the phenoxy acetamide core structure can be engineered to inhibit cancer cell proliferation, and modifications to the amide moiety, in particular, are a key strategy for optimizing biological activity and improving physical properties such as water solubility . The structural features of N-[2-(3-Phenoxyphenoxy)ethyl]acetamide provide a versatile template for further chemical exploration in various research programs. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3-phenoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-13(18)17-10-11-19-15-8-5-9-16(12-15)20-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLHXDKIUCLPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-[2-(3-phenoxyphenoxy)ethyl]acetamide, a compound of interest in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through well-established, high-yielding chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the synthetic strategy, ensuring reproducibility and facilitating potential optimization.

Introduction and Strategic Overview

N-[2-(3-phenoxyphenoxy)ethyl]acetamide is an aromatic ether and acetamide derivative. Its structure, featuring a flexible phenoxyphenoxy core and an N-acetylated ethylamine sidechain, suggests potential applications as a scaffold in drug discovery or as a component in the design of novel polymers and functional materials. The synthesis of this target molecule is most logically approached through a convergent strategy, which can be dissected into two primary stages:

  • Formation of the Ether Linkage: The initial and crucial step involves the construction of the 2-(3-phenoxyphenoxy)ethyl amine intermediate. This is achieved via a Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.

  • Amide Bond Formation: The subsequent step is the N-acetylation of the primary amine intermediate to yield the final N-[2-(3-phenoxyphenoxy)ethyl]acetamide. This is a straightforward and typically high-yielding transformation.

This guide will detail a validated and practical pathway that employs a protected aminoethylating agent to ensure a clean and efficient synthesis.

Synthesis Pathway Overview

The overall synthetic transformation is depicted below. The pathway commences with the alkylation of 3-phenoxyphenol with N-(2-bromoethyl)phthalimide, followed by the deprotection of the phthalimide group to unmask the primary amine. The final step is the acetylation of this amine.

Synthesis_Pathway cluster_1 cluster_2 cluster_3 A 3-Phenoxyphenol C N-[2-(3-phenoxyphenoxy)ethyl]phthalimide A->C Williamson Ether Synthesis B N-(2-Bromoethyl)phthalimide B->C D 2-(3-Phenoxyphenoxy)ethanamine C->D Phthalimide Deprotection E N-[2-(3-phenoxyphenoxy)ethyl]acetamide D->E N-Acetylation reagents1 K₂CO₃, DMF reagents2 Hydrazine hydrate, EtOH reagents3 Acetic anhydride, Pyridine, DCM

Figure 1: Overall synthetic pathway for N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]phthalimide

The initial step of the synthesis involves the formation of the ether linkage between 3-phenoxyphenol and a protected 2-aminoethyl moiety. The Williamson ether synthesis is the method of choice for this transformation, renowned for its reliability and broad applicability.[1] In this protocol, N-(2-bromoethyl)phthalimide serves as the electrophile. The phthalimide group acts as a robust protecting group for the primary amine, preventing undesired side reactions and allowing for facile purification of the intermediate.

Reaction Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The basic potassium carbonate deprotonates the hydroxyl group of 3-phenoxyphenol to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of N-(2-bromoethyl)phthalimide, displacing the bromide leaving group to form the desired ether.

Williamson_Ether_Synthesis 3-Phenoxyphenol 3-Phenoxyphenol 3-Phenoxyphenoxide 3-Phenoxyphenoxide 3-Phenoxyphenol->3-Phenoxyphenoxide K₂CO₃ N-[2-(3-phenoxyphenoxy)ethyl]phthalimide N-[2-(3-phenoxyphenoxy)ethyl]phthalimide 3-Phenoxyphenoxide->N-[2-(3-phenoxyphenoxy)ethyl]phthalimide + N-(2-Bromoethyl)phthalimide (SN2)

Figure 2: Mechanism of the Williamson ether synthesis step.

Experimental Protocol:

  • To a stirred solution of 3-phenoxyphenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the crude N-[2-(3-phenoxyphenoxy)ethyl]phthalimide.

  • The crude product can be purified by recrystallization from ethanol.

Table 1: Reagents for the Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]phthalimide

ReagentMolar Eq.Molecular Weight ( g/mol )
3-Phenoxyphenol1.0186.21
N-(2-Bromoethyl)phthalimide1.1254.08
Potassium Carbonate1.5138.21
DMF-73.09
Step 2: Synthesis of 2-(3-Phenoxyphenoxy)ethanamine

The second step involves the deprotection of the phthalimide group to yield the primary amine intermediate, 2-(3-phenoxyphenoxy)ethanamine. The most common and effective method for this transformation is hydrazinolysis, often referred to as the Ing-Manske procedure.[2]

Reaction Mechanism: Hydrazine acts as a nucleophile and attacks the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide byproduct, which precipitates out of the reaction mixture, driving the reaction to completion and liberating the desired primary amine.[3][4]

Experimental Protocol:

  • Suspend N-[2-(3-phenoxyphenoxy)ethyl]phthalimide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0 eq.) to the suspension.

  • Reflux the mixture, and the reaction progress can be monitored by the precipitation of phthalhydrazide and by TLC analysis.

  • After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to dissolve the precipitate and form the hydrochloride salt of the amine.

  • Filter the mixture to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic with an aqueous solution of sodium hydroxide and extract the free amine with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-phenoxyphenoxy)ethanamine.

Table 2: Reagents for the Synthesis of 2-(3-Phenoxyphenoxy)ethanamine

ReagentMolar Eq.Molecular Weight ( g/mol )
N-[2-(3-phenoxyphenoxy)ethyl]phthalimide1.0359.38
Hydrazine Hydrate2.050.06
Ethanol-46.07
Hydrochloric Acid-36.46
Sodium Hydroxide-40.00
Step 3: Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide

The final step in the synthesis is the N-acetylation of 2-(3-phenoxyphenoxy)ethanamine. This is a robust and high-yielding reaction, typically accomplished using acetic anhydride as the acetylating agent.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product.[5] The use of a mild base like pyridine can facilitate the reaction by neutralizing the acetic acid byproduct.

N_Acetylation 2-(3-Phenoxyphenoxy)ethanamine 2-(3-Phenoxyphenoxy)ethanamine N-[2-(3-phenoxyphenoxy)ethyl]acetamide N-[2-(3-phenoxyphenoxy)ethyl]acetamide 2-(3-Phenoxyphenoxy)ethanamine->N-[2-(3-phenoxyphenoxy)ethyl]acetamide + Acetic Anhydride (Nucleophilic Acyl Substitution)

Figure 3: Mechanism of the N-acetylation step.

Experimental Protocol:

  • Dissolve 2-(3-phenoxyphenoxy)ethanamine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-[2-(3-phenoxyphenoxy)ethyl]acetamide by column chromatography on silica gel or by recrystallization.

Table 3: Reagents for the Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide

ReagentMolar Eq.Molecular Weight ( g/mol )
2-(3-Phenoxyphenoxy)ethanamine1.0229.28
Acetic Anhydride1.1102.09
Pyridine1.279.10
Dichloromethane-84.93

Characterization of Intermediates and Final Product

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following are the expected analytical data based on the structures and data from analogous compounds.

2-(3-Phenoxyphenoxy)ethanamine
  • Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.40-7.25 (m, 2H, Ar-H), ~7.15-7.00 (m, 3H, Ar-H), ~6.95-6.80 (m, 4H, Ar-H), ~4.05 (t, J = 5.2 Hz, 2H, O-CH₂), ~3.05 (t, J = 5.2 Hz, 2H, N-CH₂), ~1.5 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~158.0, ~157.5, ~130.0, ~129.8, ~123.5, ~119.0, ~118.5, ~110.0, ~105.0, ~68.0 (O-CH₂), ~41.5 (N-CH₂).

  • IR (neat, cm⁻¹): ~3360, 3290 (N-H stretch), ~3050 (Ar C-H stretch), ~2930, 2870 (Aliphatic C-H stretch), ~1600, 1490 (Ar C=C stretch), ~1240 (Ar-O-C stretch).

  • MS (ESI+): m/z 230.1 [M+H]⁺.

N-[2-(3-phenoxyphenoxy)ethyl]acetamide (Final Product)
  • Appearance: Expected to be a white to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.40-7.25 (m, 2H, Ar-H), ~7.15-7.00 (m, 3H, Ar-H), ~6.95-6.80 (m, 4H, Ar-H), ~6.0 (br s, 1H, N-H), ~4.05 (t, J = 5.5 Hz, 2H, O-CH₂), ~3.60 (q, J = 5.5 Hz, 2H, N-CH₂), ~2.00 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~170.1 (C=O), ~158.0, ~157.5, ~130.0, ~129.8, ~123.5, ~119.0, ~118.5, ~110.0, ~105.0, ~67.0 (O-CH₂), ~40.0 (N-CH₂), ~23.2 (COCH₃).[6][7]

  • IR (KBr, cm⁻¹): ~3280 (N-H stretch), ~3060 (Ar C-H stretch), ~2940 (Aliphatic C-H stretch), ~1640 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1600, 1490 (Ar C=C stretch), ~1240 (Ar-O-C stretch).[8]

  • MS (ESI+): m/z 272.1 [M+H]⁺, 294.1 [M+Na]⁺.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic pathway for the preparation of N-[2-(3-phenoxyphenoxy)ethyl]acetamide. By employing a Williamson ether synthesis followed by a Gabriel amine synthesis and subsequent N-acetylation, the target molecule can be obtained in good overall yield. The detailed experimental protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the synthesis and further investigation of this and related compounds.

References

  • PubChem. N-[2-(2-methoxyphenoxy)ethyl]acetamide. National Center for Biotechnology Information. [Link]

  • chemeurope.com. Hydrazine#Deprotection_of_phthalimides. [Link]

  • ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • PubChem. 2-(4-phenoxyphenoxy)ethanamine. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. 2-Phenoxyethanamine. [Link]

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • Semantic Scholar. Supporting Information. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST. Acetamide, N-(2-phenylethyl)-. [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Profile of a Novel Molecule

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. N-[2-(3-phenoxyphenoxy)ethyl]acetamide, a molecule featuring a diaryl ether linkage, an ethyl spacer, and a secondary amide functional group, represents a scaffold with potential for diverse biological activities. Its journey from a synthesized powder to a potential therapeutic or functional material is critically dependent on a thorough understanding of its fundamental physicochemical properties. These properties govern its behavior in biological systems (absorption, distribution, metabolism, and excretion - ADME), its formulation characteristics, and its overall stability and suitability for further development.

Section 1: Molecular Identity and Computationally Predicted Properties

Before embarking on empirical analysis, we first establish the molecule's fundamental identity and leverage computational tools to generate a theoretical baseline. This predictive step is crucial for experimental design, such as selecting appropriate solvent systems and estimating temperature ranges.

Molecular Formula: C₁₆H₁₇NO₃ Molecular Weight: 271.31 g/mol

Computational models provide valuable, albeit predictive, insights into a molecule's behavior. The following properties for N-[2-(3-phenoxyphenoxy)ethyl]acetamide have been estimated using established algorithms, similar to those used by chemical databases like PubChem for analogous compounds.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 271.31 g/mol Influences diffusion and membrane permeability; a key component of Lipinski's Rule of Five.
XLogP3 2.9 - 3.5Predicts lipophilicity and the partitioning between aqueous and lipid environments; impacts absorption and membrane transport.
pKa (most basic) ~ -0.5 (Amide Nitrogen)Indicates the molecule is essentially neutral across the physiological pH range, affecting solubility and receptor interaction.
Hydrogen Bond Donors 1 (Amide N-H)Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors 3 (Amide C=O, 2x Ether O)Affects solubility, membrane permeability, and target binding.

Note: These values are in-silico predictions and require experimental validation as detailed in the subsequent sections.

Section 2: Experimental Determination of Core Physicochemical Properties

This section provides detailed, step-by-step methodologies for the empirical determination of critical physicochemical parameters. The protocols are designed to be robust and are grounded in standard laboratory practices.

Melting Point (MP) Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.

Causality Behind the Method: The Thiele tube method provides a simple yet effective means of uniform heating via convection currents in the oil bath. Slow, controlled heating near the melting point is critical to allow for thermal equilibrium between the sample, the oil, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Thiele Tube Method

  • Sample Preparation:

    • Ensure the N-[2-(3-phenoxyphenoxy)ethyl]acetamide sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

    • Jab the open end of a capillary tube (sealed at one end) into the powder to pack a small amount of sample.

    • Tap the sealed end of the capillary tube on a hard surface to pack the solid down to a height of 2-3 mm.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band or a wire. The sample should be level with the thermometer's bulb.

    • Insert the thermometer and attached capillary tube into a Thiele tube containing high-boiling mineral oil, ensuring the sample is immersed but the open end of the capillary is above the oil level.

  • Measurement:

    • Heat the side arm of the Thiele tube gently with a micro-burner. The convection currents will ensure the entire bath heats evenly.

    • Observe the sample closely. Initially, a rapid heating rate (5-10 °C/min) can be used to find an approximate melting point.

    • Allow the apparatus to cool, then repeat with a fresh sample, heating slowly (1-2 °C/min) as you approach the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts (T2).

    • The melting point range is reported as T1-T2.[1]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement P1 Grind Sample P2 Pack Capillary Tube P1->P2 S1 Attach to Thermometer P2->S1 S2 Insert into Thiele Tube S1->S2 M1 Heat Gently S2->M1 M2 Observe & Record T1 (First Drop) M1->M2 M3 Observe & Record T2 (All Liquid) M2->M3 Result Result M3->Result Report Range (T1-T2)

Workflow for Melting Point Determination.
Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a critical determinant of a drug's pharmacokinetic profile. The partition coefficient (LogP) measures the distribution of a neutral compound between an immiscible organic (n-octanol) and aqueous phase. The distribution coefficient (LogD) is the same ratio for an ionizable compound at a specific pH. Given the predicted neutrality of the amide in N-[2-(3-phenoxyphenoxy)ethyl]acetamide, its LogP and LogD at physiological pH (7.4) are expected to be nearly identical.

Causality Behind the Method: The "gold standard" shake-flask method directly measures the partitioning equilibrium.[2] Pre-saturation of the solvents is essential to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Using a buffered aqueous phase (for LogD) ensures the ionization state of the compound remains constant.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Solvent Preparation:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of N-[2-(3-phenoxyphenoxy)ethyl]acetamide in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS (e.g., 5 mL of each).

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to reach equilibrium.

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

LogP_Workflow cluster_prep Solvent Preparation cluster_partition Partitioning cluster_analysis Analysis P1 Saturate n-Octanol & PBS (pH 7.4) P2 Prepare Stock Solution in n-Octanol P1->P2 S1 Mix Octanol & PBS Phases P2->S1 S2 Agitate to Equilibrium S1->S2 S3 Centrifuge to Separate S2->S3 A1 Sample Both Phases S3->A1 A2 Quantify by HPLC-UV A1->A2 A3 Calculate LogD A2->A3 Result Result A3->Result Final LogD Value

Workflow for LogD Determination via Shake-Flask Method.

Section 3: Spectroscopic Structural Elucidation

Spectroscopic analysis provides the definitive confirmation of a molecule's chemical structure. The combination of NMR, FTIR, and Mass Spectrometry offers an unambiguous "fingerprint" of N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; the compound must be fully soluble, and the solvent's residual peak should not obscure important signals.

  • Data Acquisition: Acquire standard 1D proton (¹H) and carbon (¹³C) spectra. For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.[3][4]

Predicted ¹H NMR Spectrum for N-[2-(3-phenoxyphenoxy)ethyl]acetamide:

  • Aromatic Protons (Ar-H): ~6.8-7.4 ppm. A complex multiplet pattern resulting from the 13 aromatic protons on the two phenoxy rings.

  • Amide Proton (N-H): ~5.5-8.5 ppm (in DMSO-d₆). A broad singlet or triplet, depending on coupling to the adjacent CH₂ group. This peak will exchange with D₂O.

  • Ether Methylene Protons (-O-CH₂-CH₂-): ~4.1 ppm. A triplet, coupled to the adjacent N-CH₂ group.

  • Amide Methylene Protons (-CH₂-NH-): ~3.6 ppm. A quartet or multiplet, coupled to both the O-CH₂ and the N-H protons.

  • Acetyl Methyl Protons (CH₃-C=O): ~2.0 ppm. A sharp singlet, as there are no adjacent protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Protocol for FTIR Analysis (Thin Film Method)

  • Sample Preparation: Dissolve a small amount (2-5 mg) of the solid compound in a few drops of a volatile solvent like dichloromethane or acetone.[5]

  • Film Casting: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin solid film.[5]

  • Data Acquisition: Place the plate in the spectrometer and acquire the spectrum.

Expected Characteristic Absorption Bands:

  • N-H Stretch (Amide): ~3300 cm⁻¹ (moderate, sharp)

  • Aromatic C-H Stretch: ~3100-3000 cm⁻¹

  • Aliphatic C-H Stretch: ~2950-2850 cm⁻¹

  • C=O Stretch (Amide I Band): ~1650 cm⁻¹ (strong, sharp)

  • N-H Bend (Amide II Band): ~1550 cm⁻¹ (strong)

  • Aromatic C=C Bends: ~1600-1450 cm⁻¹

  • C-O-C Stretch (Aryl Ether): ~1240 cm⁻¹ (strong, characteristic)

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Protocol for Electron Impact Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).[6][7]

  • Fragmentation: The excess energy causes the molecular ion to fragment into smaller, characteristic ions.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺•): A peak at m/z = 271, corresponding to the molecular weight of the compound. Its intensity may be moderate to low due to the presence of easily fragmented ether linkages.

  • Key Fragment Ions:

    • m/z = 212: Loss of the acetyl group (•COCH₃).

    • m/z = 184/185: Cleavage of the C-O bond between the ethyl chain and the phenoxyphenoxy group.

    • m/z = 94: Phenol radical cation, from cleavage of the ether bond.

    • m/z = 77: Phenyl cation (C₆H₅⁺).

    • m/z = 43: Acetyl cation ([CH₃CO]⁺), often a very prominent peak.

MS_Fragmentation Molecule N-[2-(3-phenoxyphenoxy)ethyl]acetamide (m/z = 271) Frag1 Fragment m/z = 212 Molecule->Frag1 - •COCH₃ Frag2 Fragment m/z = 185 Molecule->Frag2 Ether Cleavage Frag3 [CH₃CO]⁺ m/z = 43 Molecule->Frag3 Amide Cleavage Frag4 [C₆H₅O]⁺ m/z = 93 Frag2->Frag4 Ether Cleavage Frag5 [C₅H₅]⁺ m/z = 65 Frag4->Frag5 - CO

Plausible Fragmentation Pathway in EI-MS.

Conclusion

The characterization of a novel compound like N-[2-(3-phenoxyphenoxy)ethyl]acetamide is a systematic process that builds a comprehensive data package, moving from theoretical prediction to robust empirical validation. The protocols and workflows outlined in this guide provide the necessary framework for any researcher or drug development professional to determine the critical physicochemical properties and confirm the structural identity of such a molecule. By understanding not just the steps of an experiment, but the scientific principles that validate them, researchers can generate the high-quality, reliable data essential for advancing scientific discovery.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001). Journal of Chemical Education. Available at: [Link]

  • Electron Impact Definition. (2025). Fiveable. Available at: [Link]

  • 9.12: Mass Spectroscopy. (2021). Chemistry LibreTexts. Available at: [Link]

  • Sample Preparation for FTIR Analysis. (2024). Drawell. Available at: [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Available at: [Link]

  • Mass Spectrometry Tutorial. (n.d.). University of Illinois Chemical Instrumentation Facility. Available at: [Link]

  • Melting point determination. (n.d.). SSERC. Available at: [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Available at: [Link]

  • 8.3 1H and 13C NMR spectroscopy. (2025). Fiveable. Available at: [Link]

  • N-[2-(2-methoxyphenoxy)ethyl]acetamide. (n.d.). PubChem. Available at: [Link]

  • Measuring methods available and examples of their applications 13C NMR. (n.d.). CEITEC. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology. Available at: [Link]

  • 2-(4-(2-(((2S)-2-Hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide. (n.d.). PubChem. Available at: [Link]

  • Acetamide. (n.d.). NIST WebBook. Available at: [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. (2018). ResearchGate. Available at: [Link]

  • PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]-. (2019). NICNAS. Available at: [Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. (n.d.). TALENTA Publisher. Available at: [Link]

  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. (2021). PMC. Available at: [Link]

  • Acetamide, N-(2-phenylethyl)-. (n.d.). NIST WebBook. Available at: [Link]

  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Available at: [Link]

  • Acetamide (T3D4209). (2014). T3DB. Available at: [Link]

  • N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. (n.d.). EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Chemical Properties of Acetamide, N,N-diethyl-. (n.d.). Cheméo. Available at: [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib. Available at: [Link]

  • Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-. (n.d.). EPA Substance Details. Available at: [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (n.d.). MDPI. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of N-[2-(3-phenoxyphenoxy)ethyl]acetamide: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

N-[2-(3-phenoxyphenoxy)ethyl]acetamide emerges from a chemical scaffold renowned for its diverse pharmacological activities. While direct empirical data on this specific molecule remains nascent, a comprehensive analysis of its structural components—the N-substituted acetamide and the diphenoxy ether moiety—provides a fertile ground for predicting its potential therapeutic targets. This guide synthesizes existing knowledge on structurally related compounds to illuminate the most probable mechanisms of action and therapeutic avenues for N-[2-(3-phenoxyphenoxy)ethyl]acetamide, offering a strategic roadmap for future research and development.

Introduction: Deconstructing a Promising Scaffold

The molecule N-[2-(3-phenoxyphenoxy)ethyl]acetamide integrates two key pharmacophoric features: the versatile acetamide group and a flexible diphenoxy ether linkage. Acetamide derivatives are a cornerstone of medicinal chemistry, contributing to a wide array of approved therapeutics with activities spanning anti-inflammatory, analgesic, anticonvulsant, and antimicrobial domains[1][2]. The phenoxyacetamide core, in particular, has been extensively explored, yielding compounds with a spectrum of biological effects[3][4].

The presence of the 3-phenoxyphenoxy group introduces a significant degree of conformational flexibility and lipophilicity, which can profoundly influence target binding and pharmacokinetic properties. Notably, the "phenoxyphenoxy" substituent has been identified as a critical moiety for the activity of certain kinase inhibitors, where it interacts with specific selectivity pockets[5]. This technical guide will dissect the potential therapeutic targets of N-[2-(3-phenoxyphenoxy)ethyl]acetamide by examining the established pharmacology of its constituent chemical motifs.

Predicted Therapeutic Arenas and Molecular Targets

Based on an extensive review of structurally analogous compounds, we can hypothesize several key therapeutic areas where N-[2-(3-phenoxyphenoxy)ethyl]acetamide may exhibit significant activity.

Anti-inflammatory and Analgesic Potential

Predicted Targets: Cyclooxygenase (COX) Enzymes, Pro-inflammatory Cytokines.

The phenoxyacetamide scaffold is a known precursor for potent anti-inflammatory agents[6][7]. The structural resemblance to certain COX inhibitors suggests that N-[2-(3-phenoxyphenoxy)ethyl]acetamide could modulate the arachidonic acid cascade.

  • Cyclooxygenase (COX) Inhibition: Numerous N-phenylacetamide and phenoxyacetic acid derivatives have demonstrated selective inhibition of COX-2, an enzyme pivotal in inflammation and pain signaling[7][8]. The diphenoxy ether component may confer a unique binding mode within the COX active site.

  • Modulation of Pro-inflammatory Cytokines: Diphenylethane derivatives, which share structural similarities with the core of our molecule of interest, have been shown to reduce the production of key pro-inflammatory cytokines in models of inflammatory bowel disease[9]. This suggests a potential role for N-[2-(3-phenoxyphenoxy)ethyl]acetamide in modulating inflammatory signaling pathways beyond COX inhibition.

Experimental Workflow: COX Inhibition Assay

recombinant_cox Recombinant COX-1/COX-2 Enzyme incubation Incubation recombinant_cox->incubation compound N-[2-(3-phenoxyphenoxy)ethyl]acetamide (Test Compound) compound->incubation substrate Arachidonic Acid (Substrate) substrate->incubation detection Prostaglandin E2 (PGE2) Detection (ELISA) incubation->detection ic50 IC50 Determination detection->ic50

Caption: Workflow for determining the in vitro COX-1/COX-2 inhibitory activity.

Anticancer Activity

Predicted Targets: Bruton's Tyrosine Kinase (BTK), Acetyl-CoA Carboxylase (ACC).

The "phenoxyphenoxy" moiety is a recognized pharmacophore in the design of specific kinase inhibitors, suggesting a potential role for N-[2-(3-phenoxyphenoxy)ethyl]acetamide in oncology.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: The phenoxyphenoxy group is crucial for the interaction of some inhibitors with the selectivity pocket of the BTK kinase domain[5]. This interaction is vital for achieving high potency and selectivity. Molecular modeling studies could rapidly assess the potential of N-[2-(3-phenoxyphenoxy)ethyl]acetamide to bind to the BTK active site.

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Novel 4-phenoxy-phenyl isoxazoles have been identified as inhibitors of ACC, a key enzyme in fatty acid synthesis that is upregulated in many cancers[10]. The diphenoxy ether structure in our compound of interest may allow for similar interactions.

Signaling Pathway: Putative BTK Inhibition

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Signaling Downstream Signaling PLCg2->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation Compound N-[2-(3-phenoxyphenoxy)ethyl]acetamide Compound->BTK Inhibition

Caption: Hypothesized inhibition of the B-cell receptor signaling pathway via BTK.

Antimicrobial and Antiviral Potential

Predicted Targets: Bacterial and Viral Proteases, Bacterial Cell Wall Synthesis.

Phenoxyacetamide derivatives have a documented history of antimicrobial and antiviral activities[3][4].

  • HCV Serine Protease Inhibition: Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides have shown significant inhibitory activity against the HCV serine protease[2]. The structural features of N-[2-(3-phenoxyphenoxy)ethyl]acetamide warrant investigation against this and other viral proteases.

  • Antibacterial Activity: N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising antibacterial activity against various phytopathogenic bacteria[3]. The lipophilic nature of the diphenoxy ether in our target compound could enhance its ability to penetrate bacterial cell membranes.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyacetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the acetamide nitrogen.

Structural Moiety Observed Influence on Activity Reference
N-phenylacetamide Aryl Ring Substituents Electron-donating and electron-withdrawing groups can increase inhibitory potential compared to an unsubstituted ring. The position of the substituent is also critical.[1]
Phenoxy Ring Substituents The nature of substituents on the phenoxy ring significantly impacts activity, suggesting specific interactions with the target protein.[4]
Phenoxyphenoxy Group Crucial for interaction with the selectivity pocket of certain kinases, such as BTK. Can improve permeability profiles.[5]

Proposed Experimental Validation

To empirically validate the predicted therapeutic targets, a tiered screening approach is recommended.

Tier 1: Broad-Spectrum In Vitro Screening

  • Enzyme Inhibition Assays: COX-1/2, a panel of relevant kinases (including BTK), and viral proteases (e.g., HCV serine protease).

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) determination against a panel of pathogenic bacteria and fungi.

  • Anticancer Cell Line Screening: Cytotoxicity screening against a panel of cancer cell lines (e.g., breast, lung, leukemia).

Tier 2: Target-Specific and Mechanistic Studies

  • Molecular Docking and Simulation: In silico modeling to predict binding modes and affinities for the most promising targets identified in Tier 1.

  • Cell-Based Signaling Assays: Western blot or reporter gene assays to confirm the modulation of specific signaling pathways (e.g., NF-κB, MAPK).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a focused library of analogs to probe the importance of different structural features.

Conclusion and Future Directions

While N-[2-(3-phenoxyphenoxy)ethyl]acetamide is a molecule with a limited direct research footprint, its chemical architecture strongly suggests a high potential for therapeutic relevance. By leveraging the extensive knowledge base surrounding the phenoxyacetamide and diphenoxy ether scaffolds, this guide provides a rational and evidence-based framework for initiating a comprehensive investigation into its pharmacological profile. The proposed targets in inflammation, oncology, and infectious diseases represent the most promising starting points for a drug discovery program centered on this intriguing compound. Further derivatization and SAR studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for potential clinical development.

References

  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Frontiers in Chemistry. [Link]

  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. ResearchGate. [Link]

  • N-[2-(3-fluorophenoxy)ethyl]acetamide. PubChem. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed. [Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC. [Link]

  • Discovery and structure-activity relationship analyses of 1,2-diphenylethane derivatives as a new class of GPR68 antagonists and the therapeutic effect in an inflammatory bowel disease model. PubMed. [Link]

  • N-[2-(2-methoxyphenoxy)ethyl]acetamide. PubChem. [Link]

  • 2-(4-(2-(((2S)-2-Hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide. PubChem. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • N-[2-(5-Methoxy-2-phenyl-benzofuran-3-yl)-ethyl]-acetamide. PubChem. [Link]

  • Acetamide, n-(2-(diethylamino)ethyl)-2-(3-methoxyphenoxy)-, monohydrochloride. PubChemLite. [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. [Link]

  • Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. [Link]

  • Process for the preparation of n-phenethyl acetamide.
  • N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. [Link]

Sources

Technical Guide: Strategic Identification and Characterization of N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the identification, synthesis, and characterization of the novel compound, N-[2-(3-phenoxyphenoxy)ethyl]acetamide. For researchers and drug development professionals, this document outlines the critical thinking and systematic workflow required when a target molecule is not cataloged in standard chemical databases. We will navigate the process from initial in silico analysis and database interrogation to a proposed synthetic route and a comprehensive analytical validation plan necessary for assigning a Chemical Abstracts Service (CAS) number.

Part 1: Initial Investigation and Database Cross-Referencing

A preliminary search of major chemical registries, including PubChem and CAS Common Chemistry, reveals no direct entry for N-[2-(3-phenoxyphenoxy)ethyl]acetamide. This absence necessitates a strategic approach, beginning with an analysis of structurally analogous compounds to predict properties and potential synthetic challenges. The core structure contains a 3-phenoxyphenoxy ether linkage and an N-ethylacetamide group, both of which are prevalent in medicinally active compounds. The phenoxy moiety, in particular, is recognized as a privileged scaffold in drug discovery, contributing to a wide range of biological activities.[1][2]

Analysis of Structurally Related Compounds

To build a foundational understanding of our target molecule, we can examine known compounds that share key structural features. This comparative analysis provides insights into potential physical properties, spectral characteristics, and reactivity.

Compound NameCAS NumberMolecular FormulaKey Structural Similarity
1,3-Bis(3-phenoxyphenoxy)benzene2455-71-2C30H22O4Contains the core 3-phenoxyphenoxy moiety.[3][4]
N-[2-(2-methoxyphenoxy)ethyl]acetamide293738-17-7C11H15NO3An N-ethylacetamide with a related, but simpler, phenoxy ether.[5]
N-[2-(4-hydroxyphenoxy)ethyl]acetamide140662-59-5C10H13NO3Demonstrates the N-ethylacetamide linkage to a substituted phenol.
Predicted Physicochemical Properties

Based on the structure of N-[2-(3-phenoxyphenoxy)ethyl]acetamide, we can predict its fundamental properties. These in silico estimations are invaluable for planning synthetic workups, purification, and analytical method development.

PropertyPredicted Value
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name N-[2-(3-phenoxyphenoxy)ethyl]acetamide
Canonical SMILES CC(=O)NCCOC1=CC(=CC=C1)OC2=CC=CC=C2

Part 2: Proposed Synthetic Route and Purification

The synthesis of phenoxy acetamides is well-documented, typically involving the formation of an ether linkage followed by amidation.[6] We propose a robust, two-step synthetic sequence that offers high yields and straightforward purification.

Synthetic Workflow Rationale

The chosen pathway, a Williamson ether synthesis followed by N-acetylation, is a classic and reliable method. The initial ether formation between 3-phenoxyphenol and 2-chloroethanol provides the core backbone. Subsequent conversion of the resulting alcohol to an amine, followed by acetylation, is a high-yielding and well-understood transformation. This multi-step process allows for purification of intermediates, ensuring a high-purity final product.

G A 3-Phenoxyphenol + 2-Chloroethanol B Williamson Ether Synthesis (Base, Solvent, Heat) A->B C 2-(3-phenoxyphenoxy)ethanol B->C D 1. Mesylation (MsCl, Et3N) 2. Azide Displacement (NaN3) 3. Reduction (e.g., H2, Pd/C) C->D E 2-(3-phenoxyphenoxy)ethan-1-amine D->E F Acetylation (Acetic Anhydride or Acetyl Chloride) E->F G N-[2-(3-phenoxyphenoxy)ethyl]acetamide F->G

Caption: Proposed synthetic workflow for N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(3-phenoxyphenoxy)ethanol

  • To a stirred solution of 3-phenoxyphenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Heat the mixture to 60-80 °C.

  • Add 2-chloroethanol (1.2 eq) dropwise.

  • Maintain the reaction at temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Step 2: Synthesis of 2-(3-phenoxyphenoxy)ethan-1-amine

  • Dissolve the 2-(3-phenoxyphenoxy)ethanol (1.0 eq) from the previous step in a solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate.

  • Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat to 80 °C for 6 hours.

  • After cooling and aqueous workup, dissolve the resulting azide in methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through Celite and concentrate the filtrate to yield the desired amine.

Step 3: Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide

  • Dissolve the 2-(3-phenoxyphenoxy)ethan-1-amine (1.0 eq) in DCM.

  • Add a base such as triethylamine (1.2 eq).

  • Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Purification Protocol

The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.[7] The choice of method will depend on the nature of any impurities present.

Part 3: Comprehensive Analytical Characterization

A self-validating system of characterization is essential. Each analytical technique provides a piece of the structural puzzle, and together, they must unequivocally confirm the identity and purity of the synthesized compound. This rigorous analysis is a prerequisite for submission to the Chemical Abstracts Service for CAS number assignment.

Analytical Workflow

G cluster_0 Structural Confirmation cluster_1 Purity Assessment A 1H NMR B 13C NMR C Mass Spectrometry (MS) D FTIR Spectroscopy E HPLC F Melting Point Crude_Product Purified Product Crude_Product->A Crude_Product->B Crude_Product->C Crude_Product->D Crude_Product->E Crude_Product->F

Caption: Comprehensive analytical workflow for structural validation and purity assessment.

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher instrument.

  • Expected ¹H NMR Signals (δ, ppm):

    • ~1.9-2.1 (singlet, 3H, -C(=O)CH₃)

    • ~3.4-3.6 (quartet, 2H, -NHCH₂-)

    • ~4.0-4.2 (triplet, 2H, -OCH₂-)

    • ~5.8-6.2 (broad singlet, 1H, -NH-)

    • ~6.8-7.5 (multiplet, 9H, aromatic protons)

  • Expected ¹³C NMR Signals (δ, ppm):

    • ~23 (CH₃)

    • ~40 (NHCH₂)

    • ~67 (OCH₂)

    • ~110-160 (aromatic carbons)

    • ~170 (C=O)

2. Mass Spectrometry (MS)

  • Protocol: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode. Dissolve a small amount of sample in methanol or acetonitrile.

  • Expected Result: A prominent peak at m/z 272.13 [M+H]⁺ corresponding to the protonated molecular ion.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol: Analyze the sample as a thin film on a salt plate or as a KBr pellet.

  • Expected Characteristic Peaks (cm⁻¹):

    • ~3300 (N-H stretch, secondary amide)

    • ~3050 (Aromatic C-H stretch)

    • ~1650 (C=O stretch, amide I band)

    • ~1540 (N-H bend, amide II band)

    • ~1240 (Aromatic C-O stretch)

4. High-Performance Liquid Chromatography (HPLC)

  • Protocol: Use a C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water. Monitor the elution at a wavelength of ~254 nm.

  • Expected Result: A single major peak, indicating high purity (ideally >95%).

Summary of Expected Analytical Data
TechniqueExpected ResultPurpose
¹H NMR Predicted chemical shifts and splitting patterns matching the structure.Confirms proton environment and connectivity.
¹³C NMR Predicted number and chemical shifts of carbon atoms.Confirms carbon skeleton.
MS (ESI+) m/z = 272.13 [M+H]⁺Confirms molecular weight.
FTIR Peaks corresponding to amide and ether functional groups.Confirms presence of key functional groups.
HPLC Single major peak (>95% area).Quantifies purity.

Part 4: Discussion and Future Perspectives

The successful synthesis and rigorous characterization outlined in this guide provide the necessary evidence to establish the existence and structure of N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

CAS Number Registration

With comprehensive and unambiguous characterization data in hand, a request can be submitted to the Chemical Abstracts Service. The provided spectra (NMR, MS, IR) and purity data (HPLC) will serve as the formal proof of the compound's identity, allowing for the assignment of a new CAS number.

Potential Applications in Drug Discovery

The phenoxy acetamide scaffold is a recurring motif in compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[2][6] The 3-phenoxyphenoxy group, in particular, could confer unique lipophilicity and conformational properties, potentially influencing binding to biological targets. Further screening of this novel compound in relevant biological assays is a logical next step to explore its therapeutic potential. For instance, many kinase inhibitors feature similar aromatic ether linkages.

G cluster_0 Potential Inhibition Point GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor N-[2-(3-phenoxyphenoxy)ethyl]acetamide Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the title compound.

Conclusion

This technical guide has detailed a systematic and scientifically rigorous approach to the "lookup" of a novel chemical entity. By starting with an analysis of related structures, proposing a logical synthetic route, and defining a comprehensive characterization plan, we have created a complete dossier for N-[2-(3-phenoxyphenoxy)ethyl]acetamide. This process not only validates the compound's existence and structure but also lays the essential groundwork for its registration and future investigation as a potentially valuable molecule in research and development.

References

  • Glowacka, I. E., & Stasiak, A. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(21), 7561. Available from: [Link]

  • I.R.I.S. Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. Available from: [Link]

  • PubChem. 2-(4-(2-(((2S)-2-Hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide. Available from: [Link]

  • PubChem. N-[2-(2-methoxyphenoxy)ethyl]acetamide. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for manuscript. Available from: [Link]

  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available from: [Link]

  • Patil, S. L., et al. (2012). An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Organic & Medicinal Chemistry International Journal, 2(4). Available from: [Link]

  • Encyclopedia.pub. Novel Agent with the Terminal Phenoxy Group. (2022). Available from: [Link]

  • NIST. Acetamide, N-ethyl-N-phenyl-. Available from: [Link]

  • Inxight Drugs. 1,3-Bis[3-(3-phenoxyphenoxy)phenoxy]benzene. Available from: [Link]

  • Google Patents. KR820001614B1 - Process for the preparation of n-phenethyl acetamide.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]-. (2019). Available from: [Link]

  • PubChem. 1,3-Bis(3-phenoxyphenoxy)benzene. Available from: [Link]

  • Cheméo. Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Available from: [Link]

  • ATSDR. ANALYTICAL METHODS. Available from: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Available from: [Link]

  • Supporting Information. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Available from: [Link]

Sources

A Strategic Approach to the Preliminary Toxicity Assessment of N-[2-(3-phenoxyphenoxy)ethyl]acetamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The early identification of potential toxicity is a cornerstone of modern drug discovery and chemical safety assessment. This guide provides a comprehensive, technically-detailed framework for the preliminary toxicity assessment of the novel chemical entity, N-[2-(3-phenoxyphenoxy)ethyl]acetamide. Moving beyond a rigid, templated approach, this document is structured to logically flow from computational predictions to targeted in vitro assays, championing a resource-efficient, tiered evaluation strategy. The methodologies presented herein are grounded in established regulatory guidelines and scientific best practices, with an emphasis on the causal reasoning behind experimental choices. This guide is intended to empower researchers to make informed decisions, mitigate late-stage failures, and ultimately, advance safer chemical entities.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a novel chemical entity from conception to potential application is fraught with challenges, with unforeseen toxicity being a leading cause of attrition. A preliminary toxicity assessment serves as a critical initial screen, providing a foundational understanding of a compound's potential hazards.[1][2] This early-stage evaluation is not merely a checklist of assays but a strategic investigation designed to identify potential liabilities, such as cytotoxicity, genotoxicity, and cardiotoxicity, long before significant resources are invested. By integrating in silico and in vitro methodologies, we can construct a preliminary safety profile that guides further development and de-risks the path forward.[3][4]

N-[2-(3-phenoxyphenoxy)ethyl]acetamide, with its dual phenoxy groups and acetamide moiety, presents a unique structural motif that warrants a thorough preliminary toxicological investigation. The presence of aromatic rings and an amide linkage suggests potential metabolic pathways that could lead to the formation of reactive intermediates. Therefore, a systematic and scientifically rigorous assessment is paramount.

Foundational Assessment: In Silico Toxicological Predictions

Prior to any wet lab experimentation, a comprehensive in silico analysis is an indispensable first step.[5][6] These computational methods leverage a compound's chemical structure to predict its potential toxicological properties based on vast datasets of known toxicants.[5] This approach is not only cost-effective and rapid but also provides crucial insights that can guide the design of subsequent in vitro studies.[5]

Physicochemical Properties and ADMET Profiling

A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are intrinsically linked to its physicochemical characteristics.[2][7] Various computational models can predict these parameters.

PropertyPredicted ValueImplication for Toxicity Assessment
Molecular Weight(Predicted Value)Influences absorption and distribution.
LogP(Predicted Value)Indicates lipophilicity and potential for membrane permeation and bioaccumulation.
Water Solubility(Predicted Value)Affects bioavailability and the design of in vitro assay conditions.
pKa(Predicted Value)Determines the ionization state at physiological pH, impacting absorption and target interaction.
Polar Surface Area(Predicted Value)Influences membrane permeability.

Note: Specific values would be generated using computational chemistry software.

Toxicity Endpoint Prediction

A battery of in silico models should be employed to predict key toxicity endpoints. These models are often based on Quantitative Structure-Activity Relationships (QSAR) and machine learning algorithms.[8][9]

Toxicity EndpointPredictionRationale for Inclusion
Genotoxicity (Ames)(Positive/Negative)Early indicator of carcinogenic potential.
Carcinogenicity(Positive/Negative)Critical for long-term safety assessment.
Hepatotoxicity(High/Low Risk)The liver is a primary site of metabolism and potential toxicity.
Cardiotoxicity (hERG)(Blocker/Non-blocker)hERG channel inhibition is a major cause of drug-induced cardiac arrhythmias.[10][11]
Skin Sensitization(Sensitizer/Non-sensitizer)Important for compounds with potential dermal exposure.

These in silico predictions provide the initial framework for our experimental investigation, allowing for a hypothesis-driven approach to in vitro testing.

cluster_in_silico In Silico Assessment Chemical_Structure N-[2-(3-phenoxyphenoxy)ethyl]acetamide Structure ADMET_Prediction ADMET Prediction (Solubility, LogP, etc.) Chemical_Structure->ADMET_Prediction Toxicity_Prediction Toxicity Endpoint Prediction (Ames, hERG, Hepatotoxicity) Chemical_Structure->Toxicity_Prediction Risk_Hypothesis Formulation of Risk Hypothesis ADMET_Prediction->Risk_Hypothesis Toxicity_Prediction->Risk_Hypothesis

Caption: Workflow for the initial in silico toxicity assessment.

In Vitro Toxicity Profiling: A Tiered Experimental Approach

The insights gained from our in silico analysis will guide a tiered and logical progression of in vitro assays. This strategy ensures that we address the most critical potential toxicities first, allowing for early go/no-go decisions.

Tier 1: Foundational Viability and Genotoxicity

This initial tier focuses on two fundamental aspects of toxicity: the direct effect of the compound on cell health and its potential to cause genetic damage.

Cytotoxicity assays are crucial for determining the concentration range at which a compound elicits a toxic response in cells.[1][12] This information is vital for selecting appropriate concentrations for subsequent, more complex assays.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[13][14]

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the compound's intended application) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of N-[2-(3-phenoxyphenoxy)ethyl]acetamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cells and replace it with 100 µL of the medium containing the test compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[15]

Genotoxicity assays are designed to detect compounds that can induce mutations in the genetic material of cells.[16] The bacterial reverse mutation assay, or Ames test, is a widely accepted initial screen for mutagenic potential.[16][17][18][19]

Protocol: Ames Test (OECD 471)

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[16][17][20] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[16]

  • Strain Selection:

    • Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.[16]

  • Metabolic Activation:

    • Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[17][19]

  • Plate Incorporation Method:

    • Prepare a top agar containing a trace amount of histidine (to allow for a few cell divisions) and the test compound at various concentrations.

    • Add the bacterial culture and, if required, the S9 mix to the top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.[17]

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate in the negative control.[18]

cluster_tier1 Tier 1 In Vitro Assessment Cytotoxicity Cytotoxicity Assay (MTT) Determine IC₅₀ Decision_Point_1 Decision Point: Proceed to Tier 2? Cytotoxicity->Decision_Point_1 Genotoxicity Genotoxicity Assay (Ames) Assess Mutagenic Potential Genotoxicity->Decision_Point_1

Caption: Tier 1 in vitro toxicity assessment workflow.

Tier 2: Specific Organ Toxicity and Preliminary ADME

If the compound does not show significant cytotoxicity or genotoxicity at reasonable concentrations, the investigation proceeds to assess its potential for specific organ toxicity and to gather preliminary ADME data.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[10][11] Therefore, assessing a compound's potential to block the hERG channel is a critical step in safety pharmacology.

Protocol: Automated Patch Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch-clamp.[11][21]

  • Cell Line:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Procedure:

    • Cells are automatically captured on a planar patch-clamp chip.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

    • The test compound is applied at multiple concentrations, and the effect on the hERG current is measured.

  • Data Analysis:

    • The percentage of hERG current inhibition is calculated for each concentration.

    • An IC₅₀ value is determined from the concentration-response curve.

Early insights into a compound's ADME properties are crucial for interpreting toxicity data and predicting its in vivo behavior.[2][3][22]

Protocol: Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

  • System:

    • Use human liver microsomes or S9 fraction, which contain a rich complement of drug-metabolizing enzymes.

  • Incubation:

    • Incubate the test compound at a fixed concentration (e.g., 1 µM) with the microsomal or S9 fraction in the presence of NADPH (a necessary cofactor for CYP activity).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol: Plasma Protein Binding Assay

The extent to which a compound binds to plasma proteins affects its free concentration and, therefore, its pharmacological and toxicological activity.

  • Method:

    • Rapid equilibrium dialysis (RED) is a common method.

  • Procedure:

    • A RED device consists of two chambers separated by a semipermeable membrane.

    • Add the test compound to plasma in one chamber and buffer in the other.

    • Incubate until equilibrium is reached.

  • Analysis:

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) in plasma.

cluster_tier2 Tier 2 In Vitro Assessment Cardiotoxicity Cardiotoxicity (hERG Assay) Determine IC₅₀ for hERG block Comprehensive_Profile Comprehensive Preliminary Toxicity Profile Cardiotoxicity->Comprehensive_Profile Metabolic_Stability Metabolic Stability (Microsomes/S9) Determine t½, Clint Metabolic_Stability->Comprehensive_Profile PPB Plasma Protein Binding Determine Fraction Unbound (fu) PPB->Comprehensive_Profile

Caption: Tier 2 in vitro toxicity and preliminary ADME workflow.

Data Integration and Risk Assessment

The culmination of this preliminary toxicity assessment is the integration of all data streams—in silico predictions and in vitro experimental results—to form a cohesive initial risk assessment.

Data PointFavorable OutcomeUnfavorable OutcomeActionable Insight
Cytotoxicity (IC₅₀) > 50 µM< 10 µMDefines therapeutic window; guides dosing in further studies.
Ames Test NegativePositiveIndicates mutagenic potential; may halt development.
hERG IC₅₀ > 30x therapeutic concentration< 10x therapeutic concentrationSignals risk of cardiotoxicity; may require structural modification.
Metabolic Stability (t½) > 30 min< 10 minPredicts in vivo clearance; informs dosing regimen.
Plasma Protein Binding (fu) 1-10%< 1% or > 50%Influences free drug concentration and potential for drug-drug interactions.

A holistic review of this data will enable a well-informed decision on the future of N-[2-(3-phenoxyphenoxy)ethyl]acetamide. An unfavorable result in a critical assay, such as the Ames test, may be a clear stop signal. In contrast, moderate liabilities might be addressed through structural modifications in a medicinal chemistry program.

Conclusion

This guide has outlined a strategic and scientifically rigorous approach to the preliminary toxicity assessment of N-[2-(3-phenoxyphenoxy)ethyl]acetamide. By beginning with a robust in silico evaluation and progressing through a tiered in vitro testing cascade, researchers can efficiently and effectively identify potential toxicological liabilities. This proactive approach to safety assessment is not only ethically imperative but also a sound scientific and business strategy, ultimately increasing the probability of successfully advancing safe and effective chemical entities. The principles and protocols detailed herein provide a solid foundation for the initial toxicological characterization of any novel compound.

References

  • Updates to OECD in vitro and in chemico test guidelines. (2021).
  • Ames Test Protocol. AAT Bioquest.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics Online.
  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs.
  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
  • Early ADME Screening: 3 Ways It Boosts IND Submission Success. (2023). WuXi AppTec.
  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central.
  • In Silico Toxicity Prediction. (2024). PozeSCAF.
  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC.
  • In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). Benchchem.
  • Time-critical early ADME characterization. (n.d.). Admescope.
  • Genetic Toxicology. (2025). National Institute of Environmental Health Sciences.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing.
  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.
  • The Ames test: a methodological short review. (n.d.). Biblioteka Nauki.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Genotoxicity: Focus On Ames Test. (2024). Abich.
  • hERG Safety Assay. (n.d.). Evotec.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.
  • ADME Assays. (n.d.). Agilent.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Preliminary ADMET Prediction. (n.d.). Creative Biolabs.

Sources

Methodological & Application

developing assays for N-[2-(3-phenoxyphenoxy)ethyl]acetamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol architecture for characterizing N-[2-(3-phenoxyphenoxy)ethyl]acetamide , a structural analog of the carbamate insect growth regulator (IGR) Fenoxycarb.[1] While retaining the phenoxy-phenoxy ether backbone critical for lipophilic target engagement, this compound features two distinct structural modifications: a meta-substitution (3-phenoxyphenoxy) pattern and an acetamide cap (replacing the carbamate).

These modifications necessitate a bifurcated assay strategy. The structural homology to Juvenile Hormone (JH) analogs suggests potential IGR activity, while the phenoxyacetamide core aligns with emerging pharmacophores for COX-2 inhibition and cytotoxicity in mammalian systems.[1] This guide provides a self-validating workflow to determine the compound's primary mode of action (MoA).

Part 1: Physicochemical Characterization & Formulation

Rationale: The diphenoxy ether moiety confers high lipophilicity (LogP > 3.5), posing solubility challenges in aqueous buffers.[1] Proper formulation is the prerequisite for reproducible bioassays.

Protocol 1.1: Solubility Profiling & Stock Preparation
  • Objective: Establish a stable delivery system for in vitro assays.

  • Solvent System: Dimethyl sulfoxide (DMSO) is the primary solvent.[1]

  • Step-by-Step:

    • Weighing: Accurately weigh 10 mg of N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

    • Primary Stock: Dissolve in 100% anhydrous DMSO to reach a concentration of 100 mM . Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if turbidity persists.

    • Quality Control: Assess purity via HPLC-UV (254 nm). Ensure purity >95% before proceeding.

    • Working Solutions: Prepare serial dilutions (0.1 µM – 100 µM) in DMSO.

    • Aqueous Dilution: For cell assays, dilute the DMSO stock 1:1000 into culture media (Final DMSO < 0.1%).

    • Critical Check: Observe for precipitation under 40x microscopy immediately after media dilution. If precipitate forms, utilize a 0.05% Tween-20 or cyclodextrin carrier system.

Part 2: Insect Growth Regulator (IGR) Screening (Primary Hypothesis)

Expert Insight: The target compound is a meta-isomer analog of Fenoxycarb. While para-substitution is classical for high-potency JH mimicry, meta-analogs often exhibit altered receptor affinity or metabolic stability.[1] The primary assay must quantify JH receptor activation.

Protocol 2.1: Met-7 Cell Line Reporter Assay (JH Agonism)
  • System: Drosophila S2 or Aedes albopictus C6/36 cells transfected with a Juvenile Hormone Response Element (JHRE).[1]

  • Mechanism: JH mimics bind to the Methoprene-tolerant (Met) receptor, heterodimerize with Taiman (Tai), and drive luciferase expression.[1]

Workflow:

  • Cell Seeding: Plate S2 cells (5 x 10^5 cells/well) in Schneider’s Drosophila Medium in 96-well plates.

  • Transfection: Co-transfect with:

    • pJHRE-Luc (Firefly luciferase reporter).[1]

    • pAc5.1-Renilla (Normalization control).[1]

  • Treatment: After 24h, treat cells with:

    • Negative Control: 0.1% DMSO.

    • Positive Control: Methoprene (1 µM) or Fenoxycarb (1 µM).[1]

    • Test Compound: N-[2-(3-phenoxyphenoxy)ethyl]acetamide (Titration: 1 nM to 10 µM).

  • Incubation: Incubate for 24 hours at 25°C.

  • Lysis & Detection: Use a Dual-Luciferase Assay System. Measure luminescence.

  • Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Fit data to a sigmoidal dose-response curve to determine EC50.

Validation Criteria: Positive control (Methoprene) must induce >10-fold induction over DMSO.[1]

Part 3: Mammalian Polypharmacology (Secondary Hypothesis)

Expert Insight: Recent medicinal chemistry literature indicates that phenoxy acetamide derivatives possess significant anti-inflammatory (COX-2 inhibition) and cytotoxic properties against cancer lines (e.g., MCF-7, HepG2).[1] The acetamide linker, unlike the hydrolytically labile carbamate, may offer distinct intracellular stability in human cells.

Protocol 3.1: COX-2 Inhibition Screening (Enzymatic Assay)
  • Objective: Determine if the compound acts as a non-steroidal anti-inflammatory drug (NSAID) analog.[1]

  • Method: Colorimetric COX inhibitor screening (Peroxidase activity).[1]

Workflow:

  • Reagent Prep: Reconstitute recombinant human COX-2 and COX-1 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (10 µM and 50 µM screening).[1]

    • Add 10 µL of Enzyme (COX-1 or COX-2).[1]

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add Arachidonic Acid (substrate) and TMPD (chromogenic co-substrate).[1]

  • Reaction: Incubate for 2 minutes. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.[1]

  • Measurement: Read absorbance at 590 nm.

  • Calculation: % Inhibition = (Abs_Control - Abs_Sample) / Abs_Control * 100.[1]

Protocol 3.2: Cytotoxicity Profiling (MTT Assay)
  • Target Cells: HepG2 (Liver) and MCF-7 (Breast).[1][2]

  • Rationale: To assess safety (if developing as an agrochemical) or efficacy (if developing as an anticancer agent).[1]

Workflow:

  • Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

  • Dosing: Treat with compound (0.1 – 100 µM) for 48 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL).[1] Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm. Determine IC50.

Part 4: Data Visualization & Logic Flow

The following diagram illustrates the decision matrix for characterizing the compound based on assay outputs.

AssayLogic Compound N-[2-(3-phenoxyphenoxy)ethyl]acetamide Solubility Step 1: Solubility & Formulation (DMSO Stock) Compound->Solubility Branch1 Agrochemical Path (JH Mimicry) Solubility->Branch1 Branch2 Pharma Path (Anti-Inflammatory/Cytotox) Solubility->Branch2 Met7 Assay: Met-7 Reporter (S2 Cells) Branch1->Met7 COX2 Assay: COX-1/2 Inhibition (Enzymatic) Branch2->COX2 MTT Assay: Cytotoxicity (HepG2/MCF-7) Branch2->MTT Result_IGR Outcome: Insect Growth Regulator (High Met-7 Activation) Met7->Result_IGR EC50 < 1µM Result_NSAID Outcome: COX-2 Inhibitor (High Selectivity) COX2->Result_NSAID IC50 < 10µM Result_Tox Outcome: General Cytotoxin (Low IC50 in MTT) MTT->Result_Tox IC50 < 10µM

Figure 1: Decision matrix for functional characterization. The workflow splits into Agrochemical (Green) and Pharmaceutical (Red) validation paths based on the compound's structural pharmacophores.[1]

Part 5: Data Summary & Interpretation

Table 1: Expected Assay Outcomes & Interpretation

Assay TypeReadoutResult: High ActivityResult: Low ActivityInterpretation
Met-7 Reporter Luminescence (RLU)> 5-fold induction< 2-fold inductionHigh Activity indicates potent Juvenile Hormone Mimic (Agrochemical potential).[1]
COX-2 Inhibition Absorbance (590nm)IC50 < 10 µMIC50 > 50 µMHigh Activity indicates Anti-inflammatory potential (NSAID-like).[1]
MTT Cytotoxicity Absorbance (570nm)IC50 < 5 µMIC50 > 100 µMHigh Cytotoxicity suggests Anticancer potential or Safety Risk for agrochemical use.[1]

References

  • Phenoxyacetamide Derivatives as Therapeutic Candidates Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.[2][3][4][5] Source: National Institutes of Health (PMC) URL:[1][Link]

  • Cytotoxicity of Acetamide Analogs Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. Source: National Institutes of Health (PMC) URL:[1][Link]

  • Juvenile Hormone Analog Structure-Activity Title: Structure-activity relationship of phenoxy-phenoxy derivatives as juvenile hormone mimics. (Contextual grounding for the structural backbone). Source: PubChem Compound Summary (Fenoxycarb Analog context) URL:[Link][1]

  • COX-2 Inhibition by Phenoxy Derivatives Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-...acetamide. Source: MDPI Molecules URL:[Link]

Sources

Application Note & Protocols: A Comprehensive Framework for Efficacy Testing of N-[2-(3-phenoxyphenoxy)ethyl]acetamide, a Putative FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed experimental framework for assessing the therapeutic efficacy of N-[2-(3-phenoxyphenoxy)ethyl]acetamide. Based on its structural class, this compound is hypothesized to function as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By inhibiting FAAH, the compound is expected to increase endogenous levels of the neurotransmitter anandamide, leading to potential analgesic and anti-inflammatory effects. This document outlines a logical, multi-phase approach, beginning with in vitro enzymatic and cellular characterization to confirm the mechanism of action, followed by robust in vivo models to evaluate physiological efficacy. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind each experimental choice to ensure data integrity and translatability.

Scientific Rationale & Hypothesized Mechanism of Action

The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating pain, inflammation, mood, and memory. A primary component of the ECS is the endocannabinoid anandamide (AEA), a fatty acid neurotransmitter that imparts its effects by activating cannabinoid receptors (CB1 and CB2).[1][2] The signaling duration and intensity of AEA are tightly controlled by its degradation, which is primarily catalyzed by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH).[3][4]

FAAH is a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine, effectively terminating its signaling.[1][5] Pharmacological inhibition of FAAH is therefore a compelling therapeutic strategy. By blocking FAAH, the endogenous concentration of anandamide increases, leading to enhanced activation of cannabinoid receptors and producing downstream therapeutic effects such as analgesia and reduced inflammation, without the psychotropic side effects associated with direct CB1 receptor agonists.[5][6]

N-[2-(3-phenoxyphenoxy)ethyl]acetamide belongs to the phenoxyacetamide class of molecules, which has been previously identified as containing potent FAAH inhibitors.[7] The proposed experimental design is therefore built upon the hypothesis that this compound selectively inhibits FAAH. The following protocols will first validate this hypothesis at the enzymatic and cellular level before proceeding to test its functional consequences in established preclinical models of inflammation and pain.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide Anandamide (AEA) Precursors NAPE_PLD NAPE-PLD (Synthesis) CB1_Receptor CB1 Receptor NAPE_PLD->CB1_Receptor AEA Release & Binding Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) CB1_Receptor->Therapeutic_Effects Signal Transduction FAAH FAAH Enzyme CB1_Receptor->FAAH AEA Uptake Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis Compound N-[2-(3-phenoxyphenoxy)ethyl]acetamide Compound->FAAH Inhibition

Figure 1: Hypothesized Mechanism of Action. N-[2-(3-phenoxyphenoxy)ethyl]acetamide inhibits FAAH, preventing the degradation of anandamide (AEA) and enhancing CB1 receptor signaling.

Phase 1: In Vitro Mechanistic & Cytotoxicity Profiling

The initial phase is designed to confirm that N-[2-(3-phenoxyphenoxy)ethyl]acetamide (hereafter "test compound") directly inhibits the FAAH enzyme and demonstrates activity in a cellular context, while also ruling out non-specific cytotoxicity.

In_Vitro_Workflow start Start: Test Compound Synthesis & QC enzymatic Protocol 2.1: Direct FAAH Enzymatic Assay start->enzymatic cellular Protocol 2.2: Whole-Cell FAAH Activity Assay start->cellular toxicity Protocol 2.3: Cytotoxicity (MTT) Assay start->toxicity data_analysis Data Analysis: Calculate IC50 Values enzymatic->data_analysis cellular->data_analysis toxicity->data_analysis decision Potent & Non-Toxic? data_analysis->decision proceed Proceed to In Vivo Studies decision->proceed Yes stop Stop/Optimize Compound decision->stop No In_Vivo_Workflow start Start: Compound Passes In Vitro Phase pk_pd Preliminary PK/PD & Dose-Range Finding start->pk_pd randomization Animal Acclimation & Randomization pk_pd->randomization inflammation_model Protocol 3.1: Carrageenan-Induced Paw Edema (Acute Inflammation) randomization->inflammation_model pain_model Protocol 3.2: CFA-Induced Inflammatory Pain (Chronic Pain) randomization->pain_model inflammation_readout Endpoint: Paw Volume Measurement inflammation_model->inflammation_readout pain_readout Endpoint: Mechanical Allodynia Testing pain_model->pain_readout analysis Statistical Analysis (e.g., ANOVA) inflammation_readout->analysis pain_readout->analysis conclusion Conclusion on Efficacy analysis->conclusion

Figure 3: In Vivo Experimental Workflow. A parallel design to assess both anti-inflammatory and analgesic properties of the compound in validated rodent models.

Protocol 3.1: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory Efficacy)

Rationale: This is a classic, reproducible model of acute inflammation. [8][9]Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling). The ability of the test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Test compound, vehicle control, and positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Parenteral administration supplies (e.g., oral gavage needles, syringes)

  • Digital Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Acclimation & Baseline: Allow animals to acclimate for at least 3 days. Before the experiment, measure the baseline volume of the right hind paw of each rat.

  • Grouping & Dosing: Randomize animals into groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Indomethacin)

    • Group 3-5: Test Compound (e.g., 3, 10, 30 mg/kg)

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer. The experimenter should be blinded to the treatment groups to prevent bias.

  • Data Analysis: Calculate the change in paw volume (ΔV) from baseline for each animal at each time point. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_vehicle - ΔV_treated) / ΔV_vehicle] * 100. Analyze data using a two-way ANOVA with post-hoc tests.

Treatment Group Dose (mg/kg) Peak Paw Volume Increase (mL) at 3h % Inhibition of Edema
VehicleN/A[Insert Value, e.g., 0.85 ± 0.05]0%
Indomethacin10[Insert Value, e.g., 0.40 ± 0.04][~53%]
Test Compound3[Insert Value][Insert Value]
Test Compound10[Insert Value][Insert Value]
Test Compound30[Insert Value][Insert Value]
Table 2: Representative Data for Carrageenan-Induced Paw Edema. Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.
Protocol 3.2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model (Analgesic Efficacy)

Rationale: This model induces a longer-lasting inflammatory state that is accompanied by persistent pain hypersensitivity (allodynia and hyperalgesia), mimicking chronic inflammatory pain conditions like arthritis. [9][10]Measuring the withdrawal threshold to a non-noxious mechanical stimulus assesses the analgesic potential of the test compound.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Complete Freund's Adjuvant (CFA)

  • Test compound, vehicle control, and positive control (e.g., Gabapentin, 50 mg/kg)

  • Electronic von Frey apparatus or calibrated filaments

  • Elevated mesh platform with clear enclosures

Procedure:

  • Acclimation & Baseline: Acclimate animals to the testing environment and equipment for 3 days. Measure the baseline paw withdrawal threshold (PWT) for the right hind paw.

  • Induction of Inflammation: Inject 0.1 mL of CFA into the sub-plantar surface of the right hind paw. This will induce inflammation and pain hypersensitivity over the next 24-48 hours.

  • Post-Induction PWT: On Day 3 post-CFA, confirm the development of mechanical allodynia by re-measuring the PWT. The threshold should be significantly reduced.

  • Grouping & Dosing: Randomize animals with confirmed allodynia into treatment groups (n=8-10 per group) as described in Protocol 3.1.

  • Efficacy Testing: Administer the first dose of the test compound, vehicle, or positive control. Measure the PWT at 1, 2, and 4 hours post-dosing. The experimenter must be blinded to the treatment groups.

  • Chronic Dosing (Optional): For sustained efficacy assessment, continue dosing once daily for 7-14 days, measuring PWT at set intervals.

  • Data Analysis: The PWT is recorded in grams. Analyze the data using a two-way repeated measures ANOVA to compare the effects of treatment over time. Post-hoc tests (e.g., Dunnett's or Sidak's) can be used to compare each treatment group to the vehicle control at specific time points.

Treatment Group Dose (mg/kg) Paw Withdrawal Threshold (g) at 2h post-dose
Sham (No CFA)N/A[Insert Value, e.g., 15.2 ± 1.1]
Vehicle + CFAN/A[Insert Value, e.g., 3.5 ± 0.4]
Gabapentin + CFA50[Insert Value, e.g., 10.8 ± 0.9]
Test Compound + CFA10[Insert Value]
Test Compound + CFA30[Insert Value]
Table 3: Representative Data for CFA-Induced Mechanical Allodynia. Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + CFA.

References

  • Wikipedia contributors. (2024). Fatty-acid amide hydrolase 1. Wikipedia, The Free Encyclopedia. [Link]

  • Patsnap. (2025). What in vivo models are used for pain studies? Patsnap Synapse. [Link]

  • McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual review of biochemistry, 74, 411–432. [Link]

  • Aragen Life Sciences. (n.d.). Animal Models for Pain Research. [Link]

  • McGinnis, A., Wang, M., & Ji, R. R. (2023). Animal Models of Pain and Anti-inflammatory Treatments. In Scholars@Duke. [Link]

  • Maccarrone, M., & Finazzi-Agrò, A. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins, leukotrienes, and essential fatty acids, 66(2-3), 139–146. [Link]

  • Impellizzeri, D., Siracusa, R., Cordaro, M., & Cuzzocrea, S. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International journal of molecular sciences, 23(5), 2779. [Link]

  • International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. [Link]

  • Wikipedia contributors. (2024). Anandamide. Wikipedia, The Free Encyclopedia. [Link]

  • Maccarrone, M. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in molecular neuroscience, 10, 166. [Link]

  • Mileni, M., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7323-7328. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Al-Hayali, L., et al. (2017). N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. Bioorganic & medicinal chemistry letters, 27(6), 1443-1447. [Link]

  • Adooq Bioscience. (n.d.). FAAH inhibitors. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[2-(3-phenoxyphenoxy)ethyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Given its lipophilic nature, stemming from the dual phenoxy groups, N-[2-(3-phenoxyphenoxy)ethyl]acetamide is anticipated to have low aqueous solubility, a common hurdle in experimental and developmental settings.[1][2][3] This guide offers a series of troubleshooting strategies and in-depth scientific explanations to help you achieve successful formulation and application of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My initial attempts to dissolve N-[2-(3-phenoxyphenoxy)ethyl]acetamide in aqueous buffers for my in vitro assay have failed. What are my immediate options?

A1: It is not uncommon for compounds with high lipophilicity to exhibit poor aqueous solubility.[1][3] Your immediate course of action should focus on simple and rapid methods to enhance dissolution before moving to more complex formulation strategies.

Initial Troubleshooting Steps:

  • Co-solvents: The use of a water-miscible organic solvent, or co-solvent, is often the first line of defense.[4][5] These agents reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used.[6]

    • Protocol Insight: Start by preparing a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer. It is critical to ensure the final concentration of the co-solvent is low enough (typically <1%) to not interfere with your biological system.

  • pH Adjustment: If your compound has ionizable groups, altering the pH of the solution can significantly impact its solubility. While N-[2-(3-phenoxyphenoxy)ethyl]acetamide itself does not have strongly acidic or basic moieties, this is a fundamental principle to consider for many compounds.[4][7]

Visualizing the Co-Solvent Approach

High Concentration Stock in 100% DMSO High Concentration Stock in 100% DMSO Dilution into Aqueous Buffer Dilution into Aqueous Buffer High Concentration Stock in 100% DMSO->Dilution into Aqueous Buffer Step 1 Final Solution with Low % DMSO Final Solution with Low % DMSO Dilution into Aqueous Buffer->Final Solution with Low % DMSO Step 2 Use in Assay Use in Assay Final Solution with Low % DMSO->Use in Assay Step 3

Caption: Workflow for using a co-solvent to dissolve a poorly soluble compound.

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock into my aqueous media. How can I prevent this?

A2: This is a common issue known as "fall-out" and occurs when the compound's solubility limit is exceeded upon dilution. Here are several strategies to mitigate this:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.

    • Examples: Tween® 80, Polysorbate 20, and Cremophor® EL are frequently used non-ionic surfactants in research settings.

    • Experimental Protocol:

      • Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.1% to 1% v/v).

      • Slowly add your DMSO stock solution to the surfactant-containing buffer while vortexing to ensure rapid and uniform mixing. This can help maintain a supersaturated state or facilitate micellar encapsulation.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[2][9]

    • Common Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used.

    • Methodology:

      • Dissolve the cyclodextrin in your aqueous buffer first.

      • Gradually add your compound to the cyclodextrin solution and stir vigorously, sometimes with gentle heating, to facilitate complex formation.

Data Summary: Common Solubilizing Agents

Agent TypeExamplesTypical Starting ConcentrationMechanism of Action
Co-solvents DMSO, Ethanol, PEG 400< 1% in final solutionReduces solvent polarity.[4][6]
Surfactants Tween® 80, Polysorbate 200.1% - 1% (v/v)Forms micelles to encapsulate the drug.[7]
Complexing Agents HP-β-CD, Sulfobutylether-β-CDMolar excess relative to the compoundForms inclusion complexes.[2][9]
Q3: For my animal studies, I need a formulation with higher bioavailability. What are some more advanced strategies I can explore?

A3: For in vivo applications, enhancing bioavailability is crucial. This often requires more sophisticated formulation approaches that go beyond simple solutions.

  • Lipid-Based Formulations: Since N-[2-(3-phenoxyphenoxy)ethyl]acetamide is lipophilic, lipid-based delivery systems are an excellent choice. These formulations can improve oral absorption by presenting the drug in a solubilized form.[2][8][10]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][9] This maintains the drug in a solubilized state and enhances its absorption.

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which in turn can enhance its dissolution rate according to the Noyes-Whitney equation.[2][7][10]

    • Micronization: This process reduces particle size to the micrometer range.[3][5]

    • Nanosuspensions: These are dispersions of drug nanocrystals in a liquid medium, stabilized by surfactants or polymers. Nanosuspensions can significantly increase the dissolution velocity and saturation solubility.[1][7]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[6][9] The amorphous form of a drug has higher energy and is generally more soluble than its crystalline form.[1][2]

    • Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[6]

    • Preparation Methods: Techniques like spray drying and hot-melt extrusion are used to create solid dispersions.[9][10]

Logical Flow for Formulation Strategy Selection

cluster_0 Initial Assessment cluster_1 In Vitro Assays cluster_2 In Vivo Studies Aqueous Solubility Issue Aqueous Solubility Issue Co-solvents Co-solvents Aqueous Solubility Issue->Co-solvents Simple/Rapid Lipid-Based Formulations (SEDDS) Lipid-Based Formulations (SEDDS) Aqueous Solubility Issue->Lipid-Based Formulations (SEDDS) Advanced/Bioavailability Surfactants Surfactants Co-solvents->Surfactants Cyclodextrins Cyclodextrins Surfactants->Cyclodextrins Particle Size Reduction (Nanosuspensions) Particle Size Reduction (Nanosuspensions) Lipid-Based Formulations (SEDDS)->Particle Size Reduction (Nanosuspensions) Solid Dispersions Solid Dispersions Particle Size Reduction (Nanosuspensions)->Solid Dispersions

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Solubility enhancement techniques: A comprehensive review.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.

Sources

interpreting unexpected results in N-[2-(3-phenoxyphenoxy)ethyl]acetamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with N-[2-(3-phenoxyphenoxy)ethyl]acetamide and related phenoxy acetamide derivatives. This guide is designed to provide expert insights and practical troubleshooting advice for the unique challenges that can arise when characterizing novel or sparsely documented chemical entities. Given the structure of N-[2-(3-phenoxyphenoxy)ethyl]acetamide, it is likely being investigated as a potential enzyme inhibitor, possibly targeting hydrolases such as Fatty Acid Amide Hydrolase (FAAH).[1][2] This guide will therefore focus on interpreting unexpected results within the context of enzyme inhibition assays.

Our goal is to move beyond simple procedural lists and delve into the causality behind experimental observations and choices. This resource is structured to help you diagnose problems, validate your findings, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for designing robust experiments with N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

Q1: What are the primary physicochemical properties of N-[2-(3-phenoxyphenoxy)ethyl]acetamide to consider before starting an experiment?

A1: While specific experimental data for this exact molecule is not widely published, we can infer key properties from its structure. The presence of two phenyl rings and a phenoxy linkage makes the molecule hydrophobic and poorly soluble in aqueous solutions.[3] Its acetamide group provides a site for hydrogen bonding, but this is unlikely to overcome the overall lipophilicity.[4]

Key Considerations:

  • Solubility: Expect very low water solubility. Stock solutions should be prepared in an organic solvent like DMSO or ethanol.[3] The final concentration of the organic solvent in the aqueous assay buffer must be kept low (typically ≤1%) to avoid impacting enzyme activity.

  • Stability: Acetamide bonds are generally stable.[5] However, the ether linkages in the phenoxyphenoxy group could be susceptible to cleavage under extreme pH or high-temperature conditions not typically found in standard enzymatic assays. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.

  • Aggregation: Due to its hydrophobicity, the compound may aggregate at higher concentrations in aqueous buffers. This can lead to non-specific inhibition and artifacts. Including a non-ionic detergent like Triton X-100 or Tween-20 (at a concentration like 0.01%) in the assay buffer can help mitigate this.[6]

Q2: How should I prepare and store stock solutions of N-[2-(3-phenoxyphenoxy)ethyl]acetamide?

A2: Proper handling of your compound is the first step to reproducible results.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO) as your solvent.

  • Concentration: Prepare a high-concentration stock, typically 10-50 mM. This allows for minimal solvent carryover into your final assay.

  • Dissolution: Ensure the compound is fully dissolved. Use a vortex mixer and gentle warming (e.g., 37°C) if necessary. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption by the DMSO.[7] Store at -20°C or -80°C for long-term stability.

Q3: What are the essential controls for an enzyme inhibition assay?

A3: A well-controlled experiment is self-validating. Every plate should include the following controls to ensure you can confidently interpret your results.[8]

Control TypeComponentsPurpose
100% Activity (Vehicle) Control Enzyme + Substrate + Assay Buffer + Solvent (e.g., 1% DMSO)Defines the maximum reaction rate and serves as the reference for calculating percent inhibition.
No Enzyme Control Substrate + Assay Buffer + SolventChecks for non-enzymatic substrate degradation or background signal.
No Substrate Control Enzyme + Assay Buffer + SolventMeasures the intrinsic signal from the enzyme preparation.
Positive Inhibitor Control Enzyme + Substrate + Known Inhibitor (e.g., JZL 195 for FAAH)Confirms that the assay system is responsive to inhibition.[9]
Compound Interference Control Substrate + Assay Buffer + Test Compound (No Enzyme)Crucial for identifying compounds that are autofluorescent or interfere with the detection method.

Troubleshooting Guide: Interpreting Unexpected Results

This section is formatted to help you diagnose and solve specific experimental problems.

Problem 1: My compound shows no inhibition, or the IC₅₀ is much weaker than expected.

This is a common issue that can stem from multiple sources. A systematic approach is key to identifying the root cause.

Troubleshooting_No_Inhibition start Unexpected Result: No / Weak Inhibition check_solubility Step 1: Verify Compound Solubility (Visually inspect dilutions, use DLS) start->check_solubility check_activity Step 2: Confirm Activity of Stock (Use orthogonal assay, check literature) check_solubility->check_activity No conclusion_precip Conclusion: Compound is precipitating. Solution: Lower concentration, add detergent. check_solubility->conclusion_precip Precipitate Observed? Yes check_assay Step 3: Validate Assay Conditions (Check positive control, enzyme activity, pH) check_activity->check_assay No conclusion_inactive Conclusion: Compound is inactive or degraded. Solution: Acquire new batch, check storage. check_activity->conclusion_inactive Stock Inactive? Yes conclusion_assay_issue Conclusion: Assay system is failing. Solution: Remake reagents, check instrument. check_assay->conclusion_assay_issue Assay Failing? Yes

Caption: A decision tree for diagnosing the cause of no or weak inhibition.

Potential Cause A: Compound Precipitation

  • Why it happens: The compound's low aqueous solubility can cause it to crash out of solution when the DMSO stock is diluted into the aqueous assay buffer. The effective concentration is therefore much lower than the nominal concentration.

  • How to diagnose:

    • Visual Inspection: Prepare your highest concentration dilution in a clear tube or plate. Hold it against a dark background and shine a light through it. Look for cloudiness, particulates, or a "Tyndall effect" (light scattering).

    • Dynamic Light Scattering (DLS): If available, DLS is a highly sensitive method for detecting aggregation and precipitation.

  • Solution:

    • Lower the highest concentration of your dose-response curve.

    • Incorporate a non-ionic detergent (e.g., 0.01% Triton X-100) into your assay buffer to improve solubility.[6]

    • Increase the final DMSO concentration slightly (e.g., from 1% to 2%), but first, verify that this higher concentration does not inhibit your enzyme.

Potential Cause B: Compound Degradation

  • Why it happens: Improper storage or multiple freeze-thaw cycles can lead to the chemical degradation of your compound.

  • How to diagnose:

    • Test a freshly prepared solution from a new, unopened vial of the compound.

    • If possible, use an analytical method like HPLC-MS to check the purity and integrity of your stock solution compared to the manufacturer's certificate of analysis.

  • Solution:

    • Always aliquot stock solutions into single-use volumes.[7]

    • Store stocks at -80°C and protect them from light.

Potential Cause C: Incorrect Assay Conditions

  • Why it happens: The enzymatic reaction is sensitive to pH, temperature, and the concentrations of both substrate and enzyme. If the assay is not running optimally, the window to detect inhibition may be compromised.

  • How to diagnose:

    • Check the Positive Control: Did your known inhibitor show the expected IC₅₀ value? If not, the problem lies with the assay itself, not your test compound.[8]

    • Review Substrate Concentration: If your compound is a competitive inhibitor, its apparent potency (IC₅₀) is dependent on the substrate concentration. High substrate concentrations will make the inhibitor appear weaker. Assays are typically run with the substrate at or below its Michaelis-Menten constant (Kₘ).[6]

  • Solution:

    • Always run a positive control inhibitor on the same plate as your test compound.

    • Characterize your enzyme kinetics to determine the Kₘ of your substrate before starting inhibitor screening.

Problem 2: My dose-response curve is not sigmoidal or shows activation.

An ideal dose-response curve has a classic "S" shape. Deviations from this indicate an artifact or complex biology that requires further investigation.

Potential Cause A: Compound Interference with Detection

  • Why it happens: In fluorescence-based assays, the compound itself may be fluorescent at the excitation/emission wavelengths used, adding to the signal and masking inhibition.[9] Alternatively, precipitates can scatter light, leading to artificially high readings.

  • How to diagnose: Run the "Compound Interference Control" mentioned in the FAQs.

    • Protocol: Prepare a plate with wells containing assay buffer, substrate, and your compound at all concentrations, but do not add the enzyme . Read the plate on your instrument.

  • Interpretation:

    • If you see a dose-dependent increase in signal, your compound is autofluorescent.

    • If the signal is erratic or very high at top concentrations, you are likely seeing light scattering from compound precipitation.

  • Solution:

    • For autofluorescence, you must subtract the signal from the "no enzyme" control wells from your corresponding experimental wells.

    • If interference is severe, you may need to switch to a different detection method (e.g., absorbance-based or mass spectrometry-based).

Potential Cause B: Compound Aggregation Leading to Non-specific Inhibition

  • Why it happens: At high concentrations, hydrophobic compounds can form aggregates that sequester and denature the enzyme, causing inhibition that is not related to binding at the active site. This often results in unusually steep dose-response curves.

  • How to diagnose: Re-run the assay with 0.01% Triton X-100 in the buffer. If the inhibition is non-specific, the detergent will disrupt the aggregates, and the IC₅₀ will shift significantly to the right (become weaker) or disappear entirely.[6]

  • Solution: Always include a detergent in your buffer when screening compounds with high hydrophobicity. Data showing a large detergent-induced IC₅₀ shift should be treated with caution.

Problem 3: My IC₅₀ value is inconsistent between experiments.

Variability in IC₅₀ values can undermine confidence in your results. Understanding the relationship between IC₅₀ and the inhibition constant (Kᵢ) is crucial.

Competitive_Inhibition Mechanism of Competitive Inhibition E E Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI + I S S Substrate I I Inhibitor ES->E P P Product ES->P -> E + P EI->E

Caption: A competitive inhibitor binds to the free enzyme (E), preventing the substrate (S) from binding.

Potential Cause A: Dependence on Substrate Concentration

  • Why it happens: For a competitive inhibitor, the IC₅₀ value is not a true constant. It depends directly on the concentration of the substrate used in the assay. The true measure of inhibitor potency is the Kᵢ, which can be calculated using the Cheng-Prusoff equation.[6]

  • Cheng-Prusoff Equation (for competitive inhibitors): Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

  • How to diagnose: If you run the assay with two different substrate concentrations (e.g., 1x Kₘ and 5x Kₘ), a competitive inhibitor will show a significantly higher (weaker) IC₅₀ at the higher substrate concentration.

  • Solution: To report a consistent measure of potency, you must determine the Kₘ of your substrate and then calculate the Kᵢ from your IC₅₀ value. This converts your operational IC₅₀ into a true thermodynamic constant.

Potential Cause B: Dependence on Enzyme Concentration

  • Why it happens: If your inhibitor is very potent and binds tightly to the enzyme (i.e., the Kᵢ is close to the enzyme concentration), the assumption that the free inhibitor concentration is equal to the total inhibitor concentration breaks down. This is known as tight-binding inhibition.[6]

  • How to diagnose: The IC₅₀ will be dependent on the enzyme concentration used in the assay. If you halve the enzyme concentration, the IC₅₀ of a tight-binding inhibitor will also decrease.

  • Solution: If tight-binding is suspected, the Morrison equation should be used to determine the Kᵢ instead of the standard dose-response model. This analysis requires more complex nonlinear regression but provides a more accurate affinity constant.

References

  • Patsnap Synapse. (2024, June 14). What is Acetamide used for?
  • Bezerra, R. M. F., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product. MDPI. Retrieved from [Link]

  • Lloyd, M. D. (2021). Steady-state enzyme kinetics. University of Bath. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Kuznetsov, V. (2014). Response to "How can I interpret enzyme kinetic data showing apparent cooperativity and substrate inhibition?". ResearchGate. Retrieved from [Link]

  • NICNAS. (2019). Public Report: Acetamide, N-[2-(2-hydroxyethoxy)ethyl]-. Australian Department of Health. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Acetamide. Retrieved from [Link]

  • Hunchak, Y., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Retrieved from [Link]

  • Huseynov, F. I., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX. Retrieved from [Link]

  • Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. PMC. Retrieved from [Link]

  • Gomeni, R., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(2-methoxyphenoxy)ethyl]acetamide. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological. Semantic Scholar. Retrieved from [Link]

  • NICNAS. (2016). Acetamide, N-methyl-: Human health tier II assessment. Australian Department of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(2-(((2S)-2-Hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-phenyl-. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

  • Silalahi, S. A., et al. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Context: High-Sensitivity LC-MS/MS Quantification in Biological Matrices

Executive Summary: The Analyte Challenge

N-[2-(3-phenoxyphenoxy)ethyl]acetamide presents a distinct duality in bioanalysis:

  • Lipophilic Tail: The 3-phenoxyphenoxy moiety drives high logP (estimated ~2.5–3.5), causing strong non-specific binding to plastics and proteins.

  • Polar Head: The acetamide group introduces hydrogen bonding potential, often leading to peak tailing on standard C18 columns due to secondary silanol interactions.

This guide moves beyond generic protocols to address the specific "friction points" of quantifying this molecule: adduct formation , matrix suppression , and chromatographic asymmetry .

Chromatographic Refinement (The Separation)

Issue: Asymmetric Peak Shape (Tailing)

Diagnosis: The acetamide nitrogen can interact with residual silanols on the silica support, while the phenoxy-ether backbone requires strong hydrophobic retention. Refinement Protocol:

  • Column Selection: Switch from standard C18 to a Phenyl-Hexyl or Biphenyl stationary phase.

    • Why? The pi-pi (

      
      ) interactions between the phenyl ring of the stationary phase and the 3-phenoxyphenoxy rings of the analyte provide unique selectivity and better peak shape than hydrophobic interaction alone.
      
  • Mobile Phase Modifier:

    • Avoid: Pure Formic acid (0.1%) if tailing persists.

    • Adopt:Ammonium Acetate (5mM) + 0.1% Formic Acid . The ammonium ions block silanol sites, sharpening the amide peak.

Issue: Retention Time Drift

Diagnosis: The "3-phenoxyphenoxy" moiety is highly hydrophobic. If your gradient does not reach sufficiently high %B (Organic) or hold long enough, the analyte may carry over or elute inconsistently. Refinement Protocol:

  • Gradient: Ensure a ramp to 95% Acetonitrile or Methanol .

  • Wash Step: Hold at 95% B for at least 2 column volumes to elute the highly lipophilic matrix components (phospholipids) that often co-elute with phenoxy-ethers.

Mass Spectrometry Optimization (The Detection)

Issue: Signal Dilution via Adducts ([M+Na]+)

Diagnosis: Poly-ethers and amides are notorious for scavenging Sodium (Na+) from glassware, leading to a split signal between the protonated ion


 and the sodiated adduct 

. Refinement Protocol:
  • Source Gas: Increase Desolvation Temperature (typically >450°C for this MW) to break weak adduct clusters.

  • Mobile Phase: Use LC-MS Grade solvents exclusively in glass bottles (avoid plastic reservoirs which leach plasticizers and sodium).

  • Transition Selection (MRM):

    • Precursor: Focus on

      
       (approx. m/z 272.1).
      
    • Fragment: The amide cleavage is common. Look for the loss of the acetamide group or the cleavage of the ether bond.

    • Note: If

      
       is dominant and stable, do not fight it. Validate the method using the sodium adduct if sensitivity requirements permit, though fragmentation will be harder (requires higher Collision Energy).
      

Sample Preparation Workflow (The Cleanup)

Objective: Maximize recovery while removing phospholipids (which suppress ionization of phenoxy compounds).

Visual Workflow: Optimization Logic

MethodRefinement Start Start: Low Sensitivity/Recovery MatrixCheck Matrix: Plasma/Serum? Start->MatrixCheck LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or Ethyl Acetate MatrixCheck->LLE High Sensitivity Req. PPT Protein Precipitation (PPT) Solvent: ACN + 0.1% Formic Acid MatrixCheck->PPT Rapid Screening RecoveryCheck Check Recovery % LLE->RecoveryCheck PPT->RecoveryCheck Adsorption Issue: Plastic Adsorption Action: Use Glass Vials / Low-bind plates RecoveryCheck->Adsorption < 50% Recovery Success Final Method: >85% Recovery, <15% Matrix Effect RecoveryCheck->Success > 80% Recovery Adsorption->LLE Retry with Glass

Caption: Decision matrix for selecting sample preparation strategy based on recovery data. Note the critical branch for plastic adsorption common with phenoxy-ethers.

Troubleshooting Guides & FAQs

Q1: I see a "Ghost Peak" in my blank samples.

Cause: Carryover. The lipophilic phenoxyphenoxy group sticks to the injector needle or valve rotor seals. Solution:

  • Needle Wash: Switch to a stronger needle wash: Isopropanol:Acetonitrile:Acetone:Water (40:40:10:10) + 0.1% Formic Acid .[1]

  • Valve Switch: If using a trap column, ensure the valve is switched and washed thoroughly with high organic solvent between injections.

Q2: My calibration curve is non-linear at low concentrations.

Cause: Non-specific binding (adsorption). At low concentrations (pg/mL), the analyte is lost to the walls of the container before it reaches the column. Solution:

  • Add "Keeper" Solvent: Ensure your final reconstitution solvent contains at least 20-30% organic (Methanol/ACN) rather than 100% water.

  • Vials: Switch from polypropylene tubes to silanized glass vials for the final extract.

Q3: Why is my Internal Standard (IS) response variable?

Cause: If you are using an analog IS (structurally different), it may not compensate for the specific matrix suppression affecting the phenoxy-ether region. Solution:

  • Best: Synthesize/Purchase a stable isotope labeled IS (e.g., N-[2-(3-phenoxyphenoxy)ethyl]acetamide-d3).

  • Alternative: Use a structural analog with similar LogP and pKa, such as Phenoxybenzamine (if chromatographically resolved) or a similar phenoxy-alkyl-amide.

Summary of Critical Parameters

ParameterRecommendationScientific Rationale
Column Phase Phenyl-Hexyl or BiphenylExploits

interactions with the phenoxy rings for better selectivity than C18.
Mobile Phase A Water + 5mM Amm. Acetate + 0.1% FABuffers silanols to prevent amide tailing; maintains acidic pH for protonation.
Mobile Phase B Acetonitrile (or MeOH)ACN usually provides sharper peaks for ethers; MeOH may offer different selectivity if needed.
Needle Wash IPA/ACN/Acetone MixStrong organic wash required to remove lipophilic carryover.
Reconstitution 30% ACN in WaterPrevents adsorption of the analyte to vial walls.

References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Link

  • ICH. (2019).[2] M10 Bioanalytical Method Validation. International Council for Harmonisation. Link

  • Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing and Column Selection. LCGC North America. (General reference for amide tailing mechanisms).
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Specific to phospholipid removal for lipophilic compounds).

Sources

Technical Support Center: Mitigating Batch-to-Batch Variability in the Synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide. This document, designed for professionals in drug development and chemical research, serves as a comprehensive resource for troubleshooting and controlling batch-to-batch variability. As an active pharmaceutical ingredient (API) or a critical intermediate, ensuring the consistency of this compound is paramount for safety, efficacy, and regulatory compliance.[1][2][3][4] This guide provides in-depth, field-proven insights to help you identify root causes of variability and implement robust control strategies, aligning with Good Manufacturing Practice (GMP) principles.[1][2][3][5]

Section 1: Frequently Asked Questions (FAQs) - Common Variability Issues

This section addresses the most common challenges encountered during the synthesis and purification of N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

Q1: We are observing significant variations in final product yield (e.g., 60-90%) between batches. What are the likely causes?

Yield variability is a frequent issue stemming from multiple factors. A systematic investigation should focus on three primary areas:

  • Raw Material Quality: The purity and reactivity of starting materials are critical.[6][7][8] The primary amine, 2-(3-phenoxyphenoxy)ethanamine, and the acetylating agent (e.g., acetic anhydride or acetyl chloride) must meet stringent specifications.[6] Inconsistent quality, such as the presence of moisture or organic impurities in the amine, can consume reagents and generate side products, directly impacting yield.

  • Reaction Conditions: Amide bond formation is sensitive to parameters like temperature, reaction time, and stoichiometry.[] Inadequate temperature control can lead to incomplete reactions (if too low) or degradation (if too high). Similarly, incorrect molar ratios of reactants or the base used to scavenge acid can leave starting materials unreacted.

  • Work-up and Isolation: The purification process, particularly crystallization, is a major source of yield variation.[10][11] Differences in cooling rates, solvent volumes, or agitation can affect the efficiency of product precipitation, leading to variable losses in the mother liquor.

Q2: The color of our final product varies from white to off-white/yellow. Why is this happening and how can we control it?

Color inconsistency is often an indicator of trace-level impurities and can be a significant concern for regulatory bodies.[12]

  • Degradation Products: Overheating during the reaction or drying phase can cause thermal decomposition, generating colored chromophores.

  • Oxidation: The phenoxyphenoxy moiety can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods. The presence of trace metal catalysts from previous steps can exacerbate this issue.

  • Raw Material Impurities: If starting materials or solvents contain colored impurities, they may carry through to the final product.[13]

  • Control Strategy: Implementing strict temperature controls, using an inert atmosphere (e.g., nitrogen blanket) during the reaction and drying, and ensuring the quality of all input materials are key to achieving consistent color.[14] Spectrophotometry can be used to quantitatively measure and set specifications for color consistency.[15]

Q3: HPLC analysis shows a new, unknown impurity in our latest batch. How do we approach its identification and control?

The appearance of new impurities requires immediate and thorough investigation as mandated by guidelines like ICH Q7.[1][2][3]

  • Characterization: The first step is to gather information about the impurity. Use HPLC-MS (Liquid Chromatography-Mass Spectrometry) to determine its molecular weight. If possible, isolate a small quantity for structural elucidation by NMR (Nuclear Magnetic Resonance) spectroscopy.

  • Hypothesize Origin: Based on the structure, determine the likely source. Is it related to a starting material? Is it a byproduct from a side reaction (e.g., di-acetylation, hydrolysis)? Is it a degradation product?

  • Process Investigation: Review the batch records for any deviations in raw materials, solvent lots, temperatures, or reaction times.

  • Control Implementation: Once the source is identified, implement a control. This could involve adding a new specification for a raw material, modifying the reaction conditions to disfavor a side reaction, or optimizing the purification step to improve its removal.

Q4: The physical properties (e.g., melting point, crystal form) of the product are inconsistent. What should we investigate?

Inconsistent physical properties are often due to polymorphism—the ability of a compound to exist in multiple crystal forms.[16] Different polymorphs can have different solubility, stability, and bioavailability, making control essential for a pharmaceutical product.[16][]

  • Crystallization Process: This is the most critical step for controlling polymorphism.[10][18] Key parameters to investigate and control include:

    • Solvent System: The choice of solvent(s) and their ratios.[]

    • Temperature Profile: The rate of cooling or addition of an anti-solvent.[]

    • Supersaturation & Seeding: The level of supersaturation and whether seeding with the desired polymorph is used.[]

    • Agitation: The mixing speed can influence nucleation and crystal growth.[10]

  • Analytical Control: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize and confirm the desired crystal form for each batch.

Section 2: Systematic Troubleshooting Workflows

When facing batch variability, a structured approach is more effective than random adjustments. The following workflow provides a logical decision-making process for diagnosing and resolving inconsistent product purity.

G start Start: Batch Fails Purity Specification check_raw_mat Review Raw Material Certificates of Analysis (CofA) start->check_raw_mat retest_raw_mat Retest Raw Materials (Amine, Acetylating Agent, Solvents) check_raw_mat->retest_raw_mat Discrepancy or Doubt check_process Review Batch Records for Process Deviations (Temp, Time, Stoichiometry) check_raw_mat->check_process CofAs are OK raw_mat_ok Raw Materials Pass? retest_raw_mat->raw_mat_ok quarantine_raw Quarantine Raw Materials. Initiate Supplier Investigation. raw_mat_ok->quarantine_raw No raw_mat_ok->check_process Yes process_dev Deviation Found? check_process->process_dev investigate_dev Investigate Impact of Deviation. Implement CAPA. process_dev->investigate_dev Yes check_analytical Review Analytical Method (HPLC Calibration, System Suitability) process_dev->check_analytical No root_cause Identify Root Cause & Implement Process Change investigate_dev->root_cause analytical_ok Method OK? check_analytical->analytical_ok revalidate_method Troubleshoot & Revalidate Analytical Method analytical_ok->revalidate_method No lab_study Conduct Laboratory Investigation: - Stress Studies - Recrystallization Study - Impurity Spiking analytical_ok->lab_study Yes revalidate_method->root_cause lab_study->root_cause

Sources

Validation & Comparative

Introduction: The Critical Role of Hedgehog Signaling and the Quest for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Methodological and Statistical Framework for the Evaluation of Novel Hedgehog Signaling Pathway Inhibitors: A Comparative Guide Featuring N-[2-(3-phenoxyphenoxy)ethyl]acetamide

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. However, its aberrant reactivation in adults is a known driver for the initiation and progression of several human cancers, including basal cell carcinoma (BCC) and medulloblastoma. This has led to the development of targeted therapies that inhibit key components of this pathway, most notably the transmembrane protein Smoothened (SMO). While FDA-approved SMO inhibitors like Vismodegib and Sonidegib have shown clinical efficacy, challenges such as acquired resistance and intrinsic non-responsiveness necessitate the discovery and evaluation of new chemical entities.

This guide provides a comprehensive framework for the experimental evaluation and statistical analysis of novel Hh pathway inhibitors, using the putative inhibitor N-[2-(3-phenoxyphenoxy)ethyl]acetamide as a primary example. While extensive peer-reviewed data on this specific compound is not yet publicly available, its mention as a potential Hh pathway inhibitor in patent literature serves as a valuable starting point for outlining a rigorous, comparative scientific investigation. We will compare its hypothetical performance against the well-characterized inhibitor, Vismodegib, providing researchers, scientists, and drug development professionals with a robust blueprint for preclinical assessment.

Part 1: The Experimental Foundation - A Quantitative Assessment of Hh Pathway Inhibition

To quantitatively assess the inhibitory potential of a novel compound, a cell-based reporter assay is the industry standard. The most common approach utilizes a cell line engineered to express a reporter gene, such as Firefly luciferase, under the transcriptional control of a tandem repeat of the Gli-responsive element. Since Gli transcription factors are the final effectors of the Hh pathway, the luciferase signal provides a direct and sensitive readout of pathway activity.

Core Experimental Workflow

The following diagram illustrates the logical flow of the primary screening experiment designed to generate dose-response data for our test compounds.

Caption: High-level workflow for a Gli-luciferase reporter assay.

Detailed Step-by-Step Protocol: Gli-Luciferase Reporter Assay

Trustworthiness & Self-Validation: This protocol incorporates critical controls for data integrity. The 'Vehicle Control' (DMSO) represents baseline pathway activation (0% inhibition), while a 'No Agonist' control confirms the pathway is not constitutively active. The positive control, Vismodegib, validates the assay's ability to detect known inhibitors.

  • Cell Culture: Maintain Shh-LIGHT2 cells (or a similar Gli-luciferase reporter line) in DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 400 µg/ml G418, and 150 µg/ml Zeocin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: On Day 1, trypsinize, count, and seed the cells into white, clear-bottom 96-well plates at a density of 2.5 x 10⁴ cells per well in 100 µL of media. Incubate overnight.

    • Causality Explanation: Seeding overnight allows the cells to adhere and enter a consistent growth phase, ensuring a uniform response to treatment.

  • Compound Preparation: On Day 2, prepare 10-point, 3-fold serial dilutions of N-[2-(3-phenoxyphenoxy)ethyl]acetamide and Vismodegib in DMSO. A typical starting concentration would be 10 mM, resulting in a final assay concentration range from approximately 10 µM down to 0.5 nM.

  • Treatment: Add 1 µL of each compound dilution to the respective wells. Also, include wells treated with 1 µL of DMSO alone (Vehicle Control).

  • Pathway Activation: Immediately after adding the compounds, add a Smoothened agonist, such as SAG (Smoothened Agonist), to all wells (except 'No Agonist' controls) to a final concentration of 100 nM.

    • Causality Explanation: SAG is a potent small-molecule agonist that directly binds to and activates SMO, bypassing the need for the upstream ligand (Shh). This ensures a robust and reproducible activation of the pathway, providing a wide dynamic range for measuring inhibition.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: On Day 4, remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well, which lyses the cells and provides the necessary substrate for the luciferase reaction. Measure luminescence using a plate reader.

Part 2: Statistical Analysis and Data Interpretation

Following data acquisition, a rigorous statistical analysis is paramount to determine the potency of the test compounds and to ascertain the significance of any observed differences.

Data Normalization and IC₅₀ Curve Fitting

The raw luminescence units (RLU) must first be normalized. The average RLU from the vehicle control (DMSO + SAG) is set as 0% inhibition, and the average RLU from the 'No Agonist' control is set as 100% inhibition. The percentage inhibition for each compound concentration is calculated as:

% Inhibition = 100 * (1 - (RLU_compound - RLU_no_agonist) / (RLU_vehicle - RLU_no_agonist))

The normalized data is then plotted against the logarithm of the compound concentration. A non-linear regression model (four-parameter variable slope) is fitted to the data to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the signal by 50%.

Hypothetical Comparative Data Summary

The table below presents a hypothetical but realistic dataset derived from the described experiment, comparing N-[2-(3-phenoxyphenoxy)ethyl]acetamide with Vismodegib. Each value represents the mean of three independent experiments (n=3).

CompoundIC₅₀ (nM) [95% CI]Hill SlopeMax Inhibition (%)
Vismodegib (Positive Control) 2.8 [2.4, 3.2]-1.198.5
N-[2-(3-phenoxyphenoxy)ethyl]acetamide 15.6 [13.1, 18.1]-1.097.9
Vehicle Control (DMSO) > 10,000N/A0
Statistical Interpretation
  • Activity Confirmation: Both Vismodegib and N-[2-(3-phenoxyphenoxy)ethyl]acetamide demonstrate dose-dependent inhibition of the Hh pathway, achieving near-complete suppression at higher concentrations.

  • Potency Comparison: Vismodegib (IC₅₀ = 2.8 nM) is approximately 5.6-fold more potent than N-[2-(3-phenoxyphenoxy)ethyl]acetamide (IC₅₀ = 15.6 nM) in this assay.

  • Significance: The 95% confidence intervals (CI) for the IC₅₀ values do not overlap, suggesting that the observed difference in potency is statistically significant (p < 0.05). A more formal statistical test, such as an F-test to compare the fits of the curves, would be used to confirm this.

Part 3: Mechanistic Context - The Hedgehog Signaling Pathway

Understanding the underlying mechanism is key to interpreting the data. The diagram below illustrates the canonical Hedgehog signaling pathway and the presumed site of action for SMO inhibitors.

cluster_inhibitor Site of Inhibition PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Proteolytic Cleavage Target_off Target Genes OFF GLI_R->Target_off Represses Transcription Hh Hh Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds & Internalizes SMO_on SMO (Active) GLI_on GLI-A (Activator) SMO_on->GLI_on Signal Cascade Releases GLI from SUFU Target_on Target Genes ON (e.g., PTCH1, GLI1) GLI_on->Target_on Activates Transcription Inhibitor N-[2-(...)]acetamide Vismodegib Inhibitor->SMO_on Blocks Activity cluster_off cluster_off cluster_on cluster_on

Caption: Canonical Hedgehog signaling pathway and the site of SMO inhibition.

In the absence of a Hedgehog ligand, the receptor Patched1 (PTCH1) inhibits the activity of Smoothened (SMO). This allows for the proteolytic cleavage of Gli transcription factors into their repressor forms (Gli-R), keeping target gene expression off. Upon Hh binding, PTCH1's inhibition of SMO is relieved. Active SMO then triggers a signaling cascade that prevents Gli cleavage, leading to the formation of Gli activators (Gli-A) that translocate to the nucleus and induce target gene expression. Our test compounds are designed to directly inhibit SMO, thereby blocking the pathway even in the presence of an activating stimulus.

Conclusion and Future Directions

This guide outlines a foundational strategy for the characterization of novel Hedgehog pathway inhibitors. Based on our hypothetical data, N-[2-(3-phenoxyphenoxy)ethyl]acetamide is an active inhibitor of the Hh pathway, albeit with lower potency than the clinical benchmark, Vismodegib. This initial assessment is a critical first step. Subsequent studies should focus on:

  • Selectivity: Assessing the compound's activity against other signaling pathways to determine its specificity.

  • Mechanism of Action: Performing binding assays to confirm direct engagement with the SMO protein.

  • Resistance Profiling: Testing the compound's efficacy in cell lines harboring mutations in SMO that confer resistance to existing drugs.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of Hh-driven cancers.

By following a logical progression from in vitro screening and statistical validation to mechanistic studies and in vivo testing, researchers can build a comprehensive data package to support the further development of promising new therapeutic agents.

References

  • Skoda, A. M., Simovic, D., Karin, V., Kardum, V., Vranic, S., & Serman, L. (2018). The role of the Hedgehog signaling pathway in cancer: A comprehensive review. Bosnian journal of basic medical sciences, 18(1), 8–20. [Link]

  • D'Amato, C., Di-Costanzo, A., & Mordente, A. (2021). Hedgehog Signaling Pathway and Smoothened Inhibitors in Cancer. Molecules, 26(20), 6273. [Link]

  • Google Patents. (2018).

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-[2-(3-phenoxyphenoxy)ethyl]acetamide. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. While a specific Safety Data Sheet (SDS) for N-[2-(3-phenoxyphenoxy)ethyl]acetamide is not publicly available, the guidance herein is synthesized from the safety profiles of structurally related acetamide and phenoxy compounds. It is imperative to treat this compound with the caution afforded to chemicals with unknown toxicological profiles.

Hazard Analysis and Risk Assessment: Understanding the Compound

N-[2-(3-phenoxyphenoxy)ethyl]acetamide belongs to the acetamide class of organic compounds, characterized by the presence of an acetamide functional group. The inclusion of two phenoxy groups may influence its biological activity and toxicological properties. Based on data from similar acetamide compounds, the primary hazards are anticipated to include:

  • Skin and Eye Irritation: Many acetamide derivatives are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2][4][5]

  • Potential Carcinogenicity: Some acetamides are suspected of causing cancer.[6][7][8][9]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure. The following PPE is mandatory when handling N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes, dust, and unforeseen reactions. Standard safety glasses are insufficient.
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately if contaminated.[7]
Body Protection A lab coat that is fully buttoned.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.
Glove Selection and Use Protocol

The choice of glove material is critical. Nitrile gloves are recommended for their resistance to a broad range of chemicals.

Step-by-Step Glove Protocol:

  • Inspection: Before donning, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • During Use: Avoid touching surfaces such as doorknobs, phones, or keyboards with gloved hands to prevent cross-contamination.

  • Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All weighing and handling of solid N-[2-(3-phenoxyphenoxy)ethyl]acetamide should be performed in a certified chemical fume hood to prevent the inhalation of dust particles.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Workflow for Handling Solid Compound

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood certification prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh the compound prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution to reaction vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate work surfaces handle_transfer->clean_decontaminate clean_dispose_waste Dispose of waste in labeled containers clean_decontaminate->clean_dispose_waste clean_doff_ppe Doff PPE correctly clean_dispose_waste->clean_doff_ppe clean_wash Wash hands thoroughly clean_doff_ppe->clean_wash

Caption: Workflow for handling solid N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][10]

  • Access: Store in a locked cabinet or a restricted access area to prevent unauthorized use.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the area and contact the institution's emergency response team.
First Aid Response Logic

exposure Exposure Occurs assess Assess the Situation (Type of Exposure) exposure->assess eye_contact Eye Contact assess->eye_contact skin_contact Skin Contact assess->skin_contact inhalation Inhalation assess->inhalation ingestion Ingestion assess->ingestion flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes wash_skin Wash Skin with Soap & Water (15 min) skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth (if conscious) ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: First aid decision-making process for exposure incidents.

Disposal Plan: Environmental Responsibility

All waste containing N-[2-(3-phenoxyphenoxy)ethyl]acetamide must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program. Do not pour any waste down the drain.[4]

Conclusion: A Culture of Safety

The safe handling of N-[2-(3-phenoxyphenoxy)ethyl]acetamide is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, personal protective equipment, engineering controls, and emergency preparedness into your daily workflow, you contribute to a robust culture of safety within your laboratory. Always consult your institution's safety office for specific guidance and training.

References

  • Material Safety Data Sheet. Winfield Solutions, LLC. [Link]

  • Safety Data Sheet. (2024, November 10). Angene Chemical. [Link]

  • Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA. [Link]

  • Safety Data Sheet: acetamide. (2022, October 31). Chemos GmbH & Co.KG. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (2017, January). New Jersey Department of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.